1-Bromo-2-chloro-4,5-difluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGLKEDYKFGKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378310 | |
| Record name | 1-bromo-2-chloro-4,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59447-06-2 | |
| Record name | 1-Bromo-2-chloro-4,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59447-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-2-chloro-4,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-2-chloro-4,5-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-chloro-4,5-difluorobenzene
CAS Number: 59447-06-2
This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-4,5-difluorobenzene, a halogenated aromatic compound with significant potential in chemical synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical and Physical Properties
This compound is a substituted benzene derivative with the molecular formula C₆H₂BrClF₂. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 59447-06-2 | |
| Molecular Formula | C₆H₂BrClF₂ | |
| Molecular Weight | 227.43 g/mol | |
| Appearance | Not explicitly stated in provided results | |
| Boiling Point | 197.1°C at 760 mmHg | |
| Density | 1.805 g/cm³ | |
| Flash Point | 73°C |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be inferred from established methods for analogous compounds. The Sandmeyer reaction, a well-known method for introducing halides onto an aromatic ring via a diazonium salt intermediate, is a likely approach.
A potential synthetic pathway is outlined below. This proposed method is based on the synthesis of structurally similar compounds such as 1-bromo-2-chloro-4-fluorobenzene.[1]
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Diazotization of 2-Chloro-4,5-difluoroaniline
-
Dissolve 2-chloro-4,5-difluoroaniline in a suitable acidic medium, such as a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Heat the CuBr solution to boiling.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot CuBr solution.
-
The desired product, this compound, will be formed and can be isolated by steam distillation.
-
-
Step 3: Purification
-
Separate the organic layer from the distillate.
-
Wash the organic layer sequentially with water, a dilute sodium hydroxide solution, and again with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purify the crude product by fractional distillation under reduced pressure.
-
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen substituents.
-
¹³C NMR: The spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the electronegative halogen atoms.
-
¹⁹F NMR: Two signals are anticipated for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants (J-coupling) with each other and with neighboring protons and carbons will provide valuable structural information.
3.2. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (227.43 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern for the molecular ion will be observed. Fragmentation patterns will likely involve the loss of halogen atoms and other characteristic fragments.
3.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-halogen (C-Br, C-Cl, C-F) stretching vibrations at lower frequencies.
Reactivity and Applications in Drug Development
The presence of multiple halogen atoms with different reactivities makes this compound a versatile building block in organic synthesis. The bromine atom is typically the most reactive site for cross-coupling reactions.
4.1. Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom in this compound can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or their derivatives. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of complex molecular scaffolds.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction:
Caption: Suzuki-Miyaura coupling with this compound.
4.2. Role in Medicinal Chemistry
Halogenated aromatic compounds are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atoms in this compound can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. While specific examples of its direct use in drug development were not found, its structural motifs are present in various therapeutic agents. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential applications in areas such as oncology and infectious diseases.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its full potential in the development of novel chemical entities.
References
Technical Guide: Physical Properties of 1-Bromo-2-chloro-4,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-2-chloro-4,5-difluorobenzene. The information is presented to support research, development, and safety protocols.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, application in synthesis, and for safety assessments. The available quantitative data for this compound are summarized in the table below.
| Property | Value | Units |
| Molecular Formula | C₆H₂BrClF₂ | - |
| Molecular Weight | 227.43 | g/mol |
| CAS Number | 59447-06-2 | - |
| Boiling Point | 197.1 | °C at 760 mmHg |
| Density | 1.805 | g/cm³ |
| Flash Point | 73 | °C |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, the following are standard methodologies that would be employed for such a compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample of a liquid organic compound is the capillary method.[1]
Methodology:
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
The fusion tube is then heated, often in a Thiele tube or a melting point apparatus, which provides uniform heating.[2]
-
As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.
-
When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[2]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[1]
Determination of Density (Gravimetric Method)
The density of a substance is its mass per unit volume. For a liquid such as this compound, a straightforward gravimetric method using a pycnometer or a graduated cylinder and a balance can be employed.[3]
Methodology:
-
The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.
-
The pycnometer is then filled with the liquid sample, ensuring the liquid level is precisely at the calibration mark.
-
The mass of the pycnometer filled with the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the key physical properties of a liquid organic compound.
References
1-Bromo-2-chloro-4,5-difluorobenzene molecular structure and weight
An In-depth Technical Guide on 1-Bromo-2-chloro-4,5-difluorobenzene: Molecular Structure and Weight
This guide provides a detailed analysis of the molecular structure and weight of this compound, a polyhalogenated benzene derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Weight
The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for various analytical techniques. It is determined by the sum of the atomic weights of its constituent atoms.
The molecular formula for this compound is C₆H₂BrClF₂[1]. The molecular weight is approximately 227.43 g/mol [1][2][3]. A detailed breakdown of the molecular weight calculation is presented in the table below, using the standard atomic weights of the constituent elements.
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 6 | ~12.011[4][5] | 72.066 |
| Hydrogen | H | 2 | ~1.008[6][7][8] | 2.016 |
| Bromine | Br | 1 | ~79.904[9][10][11] | 79.904 |
| Chlorine | Cl | 1 | ~35.453[12][13][14][15] | 35.453 |
| Fluorine | F | 2 | ~18.998[16][17][18][19] | 37.996 |
| Total | 227.435 |
Note: The total molecular weight may vary slightly depending on the source and the precision of the atomic weights used.
Molecular Structure
The structure of this compound is based on a central benzene ring. The numbering of the carbon atoms in the ring dictates the positions of the halogen substituents. According to IUPAC nomenclature:
-
The principal functional group or the substituent that comes first alphabetically (Bromo) is assigned to position 1.
-
The other substituents are then numbered to give them the lowest possible locants.
Following this, the substituents are arranged as follows:
-
A Bromine (Br) atom at position 1.
-
A Chlorine (Cl) atom at position 2.
-
A Fluorine (F) atom at position 4.
-
A second Fluorine (F) atom at position 5.
The diagram below, generated using the Graphviz DOT language, visualizes this molecular structure.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-5-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 44717751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Bromine - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 14. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. quora.com [quora.com]
- 16. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 18. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 19. byjus.com [byjus.com]
1-Bromo-2-chloro-4,5-difluorobenzene safety data sheet (SDS)
An In-depth Technical Guide to the Safety of 1-Bromo-2-chloro-4,5-difluorobenzene
Introduction
This compound is a halogenated aromatic compound used as a chemical intermediate in various research and development applications, particularly in the synthesis of active pharmaceutical ingredients.[1] Its molecular formula is C₆H₂BrClF₂, and its molecular weight is 227.43 g/mol .[2][3][4] Due to its reactive nature and potential health hazards, a thorough understanding of its safety profile is critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols associated with this compound.
Hazard Identification and Classification
The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system.[5][6] It is classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[7]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation[4][5][6] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[4][5][6] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[4][5][6] |
Caption: Logical relationship between exposure routes and health hazards.
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of this compound are not widely available. The following table summarizes the known identifiers for this compound.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 59447-06-2[2][5] |
| Molecular Formula | C₆H₂BrClF₂[2] |
| Molecular Weight | 227.43 g/mol [2] |
| Synonyms | 1-bromo-2-chloro-3,4-difluorobenzene[2] |
Toxicological Information
The primary toxicological concerns are its irritant effects.[7] Chronic health effects have not been thoroughly investigated.[6]
Table 3: Summary of Toxicological Effects
| Effect | Description |
|---|---|
| Acute Effects | Causes serious irritation to the eyes and skin upon contact.[5] Inhalation of vapors, mists, or fumes may cause respiratory tract irritation.[5][7] Ingestion may be harmful, though it is not a primary route of occupational exposure.[7] |
| Chronic Effects | Long-term exposure to respiratory irritants may lead to airway diseases.[7] Pre-existing dermatitis may be accentuated by skin contact.[7] |
| Sensitization | May cause sensitization by skin contact.[7] |
Experimental Protocols
Specific toxicological studies for this compound are not detailed in the available literature. However, a standard methodology for assessing skin irritation, such as the one described below based on OECD Test Guideline 439, would be employed to determine a compound's dermal hazard classification.
Methodology: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
This protocol describes a standardized in vitro procedure for assessing skin irritation potential.
-
Preparation of Tissue Models: Reconstructed human epidermis (RhE) models, which mimic the biochemical and physiological properties of the upper human skin layers, are used. Tissues are pre-incubated in a sterile, defined culture medium.
-
Application of Test Chemical: A small quantity (e.g., 25 µL) of the undiluted this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a standardized period (e.g., 60 minutes) at 37°C, 5% CO₂, and ≥90% humidity.
-
Rinsing and Post-Incubation: After exposure, the test chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for an extended period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Cell Viability Assessment: Tissue viability is measured using a quantitative assay, most commonly the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells into a blue formazan salt. The amount of formazan produced is proportional to the percentage of viable cells.
-
Data Interpretation: The formazan salt is extracted, and its concentration is determined by measuring the optical density (OD) at 570 nm. A substance is classified as a skin irritant if the mean tissue viability following exposure is reduced to 50% or less of the negative control.
Emergency Procedures
Table 4: First-Aid Measures
| Exposure Route | First-Aid Protocol |
|---|---|
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids apart to ensure complete irrigation.[5] Seek immediate medical attention.[5] Removal of contact lenses should only be done by skilled personnel.[5] |
| Skin Contact | Immediately remove contaminated clothing.[2] Flush skin and hair with running water and soap, if available.[5] Seek medical attention if irritation occurs or persists.[5] |
| Inhalation | Remove the victim to fresh air.[2] If breathing is difficult, administer oxygen.[2] If not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2] |
| Ingestion | Rinse mouth with water and immediately give a glass of water.[5][8] Do not induce vomiting.[8] If in doubt, contact a Poisons Information Centre or a doctor.[5] |
Table 5: Fire-Fighting Measures
| Aspect | Recommendation |
|---|---|
| Suitable Extinguishing Media | Use extinguishing media suitable for the surrounding area. Dry chemical, carbon dioxide, or alcohol-resistant foam are appropriate.[2][5][8] |
| Special Hazards | The substance is non-combustible.[5] However, containers may burn and emit corrosive fumes in a fire.[5] |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and protective gloves.[5][9] Cool fire-exposed containers with a water spray from a protected location.[5] |
References
- 1. ossila.com [ossila.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-chloro-1,3-difluorobenzene | C6H2BrClF2 | CID 2773258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capot.cn [capot.cn]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aarti-industries.com [aarti-industries.com]
An In-depth Technical Guide to the Solubility of 1-Bromo-2-chloro-4,5-difluorobenzene in Organic Solvents
Disclaimer: Publicly available quantitative solubility data for 1-bromo-2-chloro-4,5-difluorobenzene in specific organic solvents is limited. This guide provides a comprehensive overview based on the general principles of solubility for halogenated aromatic compounds, the physicochemical properties of the target molecule, and detailed experimental protocols for determining its solubility.
Introduction
This compound is a polysubstituted aromatic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility in organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected solubility of this compound and methodologies for its empirical determination.
Physicochemical Properties and General Solubility Principles
The solubility of a compound is governed by its molecular structure and the properties of the solvent. For this compound, the presence of multiple halogen substituents on the benzene ring significantly influences its polarity, intermolecular forces, and, consequently, its solubility.
General Principles of Solubility for Halogenated Aromatic Compounds:
-
"Like Dissolves Like": Halogenated aromatic compounds are generally hydrophobic and thus exhibit low solubility in water but are more soluble in organic solvents.[1] The solubility will depend on the polarity of the organic solvent.
-
Effect of Halogen Substituents: The type and position of halogen atoms affect the molecule's polarity and its ability to interact with solvent molecules.
-
Substitution with chlorine and bromine tends to increase solubility in organic solvents compared to fluorine.[2]
-
The arrangement of the halogens on the benzene ring will influence the dipole moment of the molecule, which in turn affects its solubility in polar versus non-polar organic solvents.
-
-
Aromatic Ring: The benzene ring itself is non-polar and contributes to the compound's solubility in non-polar organic solvents like toluene and hexane.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59447-06-2 | [3] |
| Molecular Formula | C₆H₂BrClF₂ | [3] |
| Molecular Weight | 227.43 g/mol | [3] |
| Boiling Point | 197.1°C at 760 mmHg | [3] |
| Density | 1.805 g/cm³ | [3] |
Based on these properties and general principles, this compound is expected to be soluble in a range of common organic solvents, particularly those with moderate to low polarity.
Experimental Protocols for Solubility Determination
To obtain precise solubility data, experimental determination is necessary. Below are detailed protocols for both qualitative and quantitative analysis.
This method provides a rapid assessment of a compound's solubility in various solvents and helps in classifying it based on its functional groups and polarity.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, methanol, ethanol, dimethyl sulfoxide)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 20-30 mg of this compound to a small, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube in 0.25 mL increments.
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.
-
Repeat the procedure for each of the selected organic solvents.
This initial screening can help in selecting appropriate solvents for a subsequent quantitative analysis.
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[4][5]
Materials:
-
This compound
-
Selected organic solvent
-
Conical flask with a stopper
-
Thermostatic shaker bath
-
Analytical balance
-
Evaporating dish
-
Filtration apparatus (e.g., syringe with a filter)
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask and place it in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer the filtered saturated solution into the pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution (W₂).
-
Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.
-
Once the solvent is removed, place the evaporating dish in an oven at a suitable temperature (below the compound's boiling point) to dry the residue to a constant weight.
-
Cool the dish in a desiccator and weigh it (W₃). Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Weight of the solute = W₃ - W₁
-
Weight of the solvent = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide an estimation of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that can be used to predict activity coefficients, which are then used to calculate solubility.[6][7] The accuracy of such predictions for highly substituted and multifunctional molecules like this compound may vary, and experimental verification is recommended.[8]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of parameters of group contribution models of mixtures by matrix completion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNIFAC - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-2-chloro-4,5-difluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-2-chloro-4,5-difluorobenzene is a polysubstituted aromatic compound with potential applications in organic synthesis, materials science, and as a fragment in drug discovery. A thorough understanding of its spectral properties (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) is crucial for its identification, characterization, and quality control. This guide outlines the predicted spectral data for this compound and provides standardized methodologies for its analysis.
Predicted Spectral Data
The prediction of the spectral data for this compound is based on the analysis of substituent effects on the benzene ring. The bromine, chlorine, and fluorine atoms, as well as their relative positions, will influence the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The molecule has two aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents. Aromatic protons typically resonate in the range of 6.5-8.0 ppm.[1] The exact chemical shifts of the two protons in this compound will be downfield due to the cumulative deshielding effect of the four halogens.
¹³C NMR: The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are in different chemical environments. The carbon atoms directly bonded to the halogens will exhibit large chemical shifts, and their signals will be split due to coupling with the respective halogen nuclei (for bromine and chlorine, this is often observed as line broadening, while for fluorine, it's a distinct splitting). Aromatic carbons typically resonate between 110 and 140 ppm.[2]
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as doublets due to coupling with each other and may show further smaller couplings to the aromatic protons.
Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | ~7.5 - 8.0 | d, d | J(H-H) ≈ 8-9, J(H-F) ≈ 5-8 |
| ¹³C | ~110 - 140 | s, d, t | J(C-F) ≈ 240-260 (for C-F), J(C-F) ≈ 20-30 (for C-C-F) |
| ¹⁹F | Varies | d | J(F-F) ≈ 15-25 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic compound is characterized by several key absorption bands. For this compound, the following are expected:
-
Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[1][3]
-
Aromatic C=C Stretch: A series of medium to strong bands are anticipated in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.[1][3]
-
C-Halogen Stretch:
-
C-F Stretch: Strong bands are expected in the 1000-1400 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong band is anticipated in the 600-800 cm⁻¹ region.
-
C-Br Stretch: A band is expected in the 500-600 cm⁻¹ region.
-
-
Out-of-Plane (OOP) Bending: The substitution pattern will give rise to characteristic bands in the 675-900 cm⁻¹ region.[4]
Predicted IR Data Summary
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
| C-Br Stretch | 500 - 600 | Medium |
| C-H Out-of-Plane Bending | 675 - 900 | Medium to Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5][6][7][8] This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6). The most abundant fragmentation pathways are expected to involve the loss of halogen atoms or molecules.
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| ~270 | Molecular ion peak cluster (⁷⁹Br, ³⁵Cl) |
| ~191 | Loss of Br |
| ~235 | Loss of Cl |
| ~111 | Benzene ring fragment |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[9][10]
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve resolution.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.
-
-
Instrument Setup and Data Acquisition:
-
Set the ionization energy, typically 70 eV for EI.
-
Set the mass analyzer to scan over the desired mass range.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to elucidate the structure.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.
Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.
References
- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Navigating the Risks: A Technical Guide to 1-Bromo-2-chloro-4,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical hazards and handling procedures for 1-Bromo-2-chloro-4,5-difluorobenzene. The information is intended to support researchers, scientists, and professionals in the drug development field in maintaining a safe laboratory environment.
Chemical and Physical Properties
This compound is a halogenated aromatic compound with the molecular formula C₆H₂BrClF₂. The following table summarizes its key physical and chemical data.
| Property | Value | Reference |
| CAS Number | 59447-06-2 | [1][2] |
| Molecular Weight | 227.43 g/mol | [2] |
| Boiling Point | 197.1°C at 760 mmHg | [3] |
| Density | 1.805 g/cm³ | [3] |
| Flash Point | 73°C | [3] |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to understand and mitigate these risks through proper handling and the use of personal protective equipment.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that emergency eye wash stations and safety showers are readily accessible.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required.[1][2]
-
Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]
Handling Procedures:
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Fire-Fighting Measures:
-
This substance is not considered a significant fire risk; however, containers may burn.[1]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: May emit corrosive and toxic fumes, including carbon oxides, hydrogen bromide gas, and hydrogen fluoride, when heated to decomposition.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment.[2]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[1][2]
Toxicological Information
Detailed toxicological studies on this compound are limited. However, based on its classification, it is known to cause skin and eye irritation and may cause respiratory irritation.[1] The toxicological properties have not been thoroughly investigated.[9]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed professional waste disposal service.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of hazardous chemicals.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. capot.cn [capot.cn]
commercial suppliers of 1-Bromo-2-chloro-4,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-4,5-difluorobenzene (CAS No. 59447-06-2), a key polyhalogenated aromatic compound. Its unique substitution pattern makes it a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Chemical and Physical Properties
This compound is a distinct chemical entity due to the presence of three different halogen substituents on the benzene ring. This arrangement imparts specific reactivity, allowing for selective chemical transformations. The physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 59447-06-2 | ChemicalBook |
| Molecular Formula | C₆H₂BrClF₂ | ChemicalBook |
| Molecular Weight | 227.43 g/mol | ChemicalBook |
| Boiling Point | 197.1°C at 760 mmHg | Alfa Chemistry[1], ChemicalBook |
| Density | 1.805 g/cm³ | Alfa Chemistry[1], ChemicalBook |
| Flash Point | 73°C | Alfa Chemistry[1], ChemicalBook |
| Purity | Typically >97% | SynHet[2] |
Commercial Availability
This compound is readily available from a variety of chemical suppliers specializing in research and development chemicals. Researchers can source it from the following vendors, among others:
-
Alfa Chemistry
-
Ambeed
-
BLDpharm
-
ChemicalBook
-
CymitQuimica (distributor for Apollo Scientific)
-
Sigma-Aldrich
-
SynHet
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
Hazard Classifications:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Use only in a well-ventilated area, such as a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist. Refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.
Applications in Synthesis
The differential reactivity of the C-Br and C-Cl bonds makes this compound a highly useful building block. The carbon-bromine bond is more susceptible to metallation (e.g., Grignard reagent formation) and palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C1 position.
Experimental Protocols
While specific protocols starting from this compound are proprietary or embedded in complex syntheses, representative procedures can be adapted from closely related analogs.
1. Grignard Reagent Formation (Representative Protocol)
This protocol is adapted for the formation of a Grignard reagent, which can then be used in various carbon-carbon bond-forming reactions. The higher reactivity of the C-Br bond allows for selective reagent formation.
Apparatus:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, all under an inert atmosphere (Nitrogen or Argon).
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
Procedure:
-
Place the magnesium turnings and a single crystal of iodine in the reaction flask.
-
Gently heat the flask with a heat gun under a flow of inert gas until iodine sublimes and coats the magnesium. Allow to cool.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Dissolve this compound in anhydrous solvent in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey solution of (2-chloro-4,5-difluorophenyl)magnesium bromide can be used immediately in the next synthetic step.
2. Suzuki-Miyaura Cross-Coupling (Representative Protocol)
This reaction is a powerful method for forming biaryl compounds. The protocol below describes a typical setup for coupling an arylboronic acid with the bromo-position of the substrate.
Apparatus:
-
A round-bottom flask or pressure vessel equipped with a magnetic stir bar and reflux condenser, under an inert atmosphere.
Reagents:
-
This compound (1.0 equivalent)
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the solvent system via syringe.
-
Degas the resulting mixture by bubbling argon through it for 10-15 minutes.
-
Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.
Visualization of Workflows and Pathways
Synthetic Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material.
Application in Drug Discovery: Targeting the Estrogen Receptor
Halogenated benzene derivatives are crucial building blocks for many active pharmaceutical ingredients (APIs). For instance, the closely related compound 1-Bromo-2-chloro-4-fluorobenzene is a key intermediate in the synthesis of Brilanestrant , a Selective Estrogen Receptor Degrader (SERD) investigated for the treatment of breast cancer.[3] SERDs function by binding to the estrogen receptor (ERα), inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This prevents estrogen-mediated signaling, which is a key driver of growth in ER-positive breast cancers.
The signaling pathway affected by this class of drugs is depicted below.
References
An In-depth Technical Guide to the Electrophilic Substitution Patterns of 1-Bromo-2-chloro-4,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) patterns of 1-bromo-2-chloro-4,5-difluorobenzene. Due to the presence of four halogen substituents, the aromatic ring is significantly deactivated, influencing both its reactivity and the regioselectivity of incoming electrophiles. This document elucidates the directing effects of the bromo, chloro, and fluoro groups, predicts the probable sites of substitution for various EAS reactions, and provides representative experimental protocols for analogous compounds. The information presented is intended to guide synthetic chemists in the strategic functionalization of this polyhalogenated aromatic scaffold, a valuable building block in medicinal chemistry and materials science.
Introduction: Directing Effects of Halogen Substituents in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the introduction of a wide array of functional groups onto an aromatic ring. The regiochemical outcome of these reactions on substituted benzenes is governed by the electronic properties of the existing substituents.
Halogens (F, Cl, Br) are a unique class of substituents in the context of EAS. They exhibit a dual electronic effect:
-
Inductive Effect (-I): Being more electronegative than carbon, halogens withdraw electron density from the benzene ring through the sigma bond network. This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system. This donation of electron density increases the electron density at the ortho and para positions.
For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect still dictates the orientation of the incoming electrophile, making halogens ortho-, para-directing groups. In the case of this compound, the cumulative inductive effect of the four halogens renders the ring highly electron-deficient and thus, significantly deactivated towards electrophilic attack.
Predicted Electrophilic Substitution Patterns of this compound
The substitution pattern of this compound is determined by the directing effects of the four halogen atoms on the two available positions: C3 and C6.
Based on the analysis of these directing effects:
-
Position C3 is ortho to the chloro (C2) and fluoro (C4) substituents.
-
Position C6 is ortho to the bromo (C1) and fluoro (C5) substituents.
The relative activating/deactivating strength of the halogens follows the order F > Cl > Br (based on electronegativity, where fluorine's +M effect is more significant relative to its -I effect compared to other halogens). However, steric hindrance also plays a crucial role.
Prediction:
Due to the steric bulk of the bromine atom at C1 and the chlorine atom at C2, electrophilic attack at the C6 position is predicted to be favored over the more sterically hindered C3 position. The two fluorine atoms at C4 and C5 will also influence the electron density, but the primary directing competition is between the C1/C2 and C4/C5 pairs.
Therefore, for most electrophilic aromatic substitution reactions, the major product is expected to be the 1-bromo-2-chloro-4,5-difluoro-6-substituted-benzene .
Key Electrophilic Aromatic Substitution Reactions
Nitration
Nitration is expected to occur predominantly at the C6 position.
Predicted Major Product: 1-Bromo-2-chloro-4,5-difluoro-6-nitrobenzene
Halogenation (Bromination/Chlorination)
Halogenation will also likely yield the C6 substituted product.
Predicted Major Product: 1,6-Dibromo-2-chloro-4,5-difluorobenzene or 1-Bromo-2,6-dichloro-4,5-difluorobenzene.
Sulfonation
Sulfonation is a reversible reaction and is expected to favor the sterically less hindered C6 position.
Predicted Major Product: 2-Bromo-3-chloro-5,6-difluorobenzenesulfonic acid.
Friedel-Crafts Alkylation and Acylation
Due to the strong deactivating nature of the four halogen substituents, Friedel-Crafts reactions are not expected to proceed under standard conditions. The highly electron-deficient ring is not sufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions.[1][2][3]
Quantitative Data
No quantitative data on the isomer distribution for electrophilic substitution reactions of this compound has been found in the reviewed literature. The predictions herein are based on established principles of physical organic chemistry. Experimental validation is required to determine the precise product ratios.
Experimental Protocols (Representative for Analogous Compounds)
The following protocols are for halogenated benzene derivatives with similar electronic properties and are provided as a starting point for the synthesis of derivatives of this compound. Optimization will likely be necessary.
Table 1: Representative Experimental Protocols for Electrophilic Aromatic Substitution
| Reaction | Substrate | Reagents and Conditions | Work-up and Purification | Reference |
| Nitration | 1,4-Dichlorobenzene | Nitrating mixture (conc. HNO₃/conc. H₂SO₄), 50-60 °C, 1 hour. | Pour onto ice, filter the precipitate, wash with water, and recrystallize from ethanol. | [4][5] |
| Bromination | 1-Bromo-2-chlorobenzene | Br₂, FeBr₃ (catalyst), room temperature, 2 hours. | Quench with NaHSO₃ solution, extract with dichloromethane, wash with water and brine, dry over Na₂SO₄, and purify by distillation or chromatography. | [6] |
| Sulfonation | p-Dichlorobenzene | Fuming sulfuric acid (20% SO₃), 100 °C, 4 hours. | Pour onto ice, neutralize with BaCO₃, filter BaSO₄, pass the filtrate through an ion-exchange resin to obtain the sulfonic acid. | [7] |
Visualization of Reaction Pathways
General Electrophilic Aromatic Substitution Workflow
Predicted Nitration Pathway
Conclusion
The electrophilic substitution of this compound is a challenging yet synthetically valuable transformation. The strong deactivating nature of the four halogen substituents significantly reduces the reactivity of the aromatic ring, precluding Friedel-Crafts reactions. For other electrophilic substitutions, such as nitration, halogenation, and sulfonation, the reaction is predicted to proceed with a high degree of regioselectivity, favoring substitution at the sterically more accessible C6 position. This guide provides a theoretical framework and practical considerations for chemists seeking to functionalize this important polyhalogenated aromatic compound. Experimental verification of the predicted substitution patterns is recommended for any synthetic application.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. 1-Bromo-2-chlorobenzene | 694-80-4 | Benchchem [benchchem.com]
- 7. A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of APIs Utilizing 1-Bromo-2-chloro-4,5-difluorobenzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-2-chloro-4,5-difluorobenzene and its structural analogs in the preparation of active pharmaceutical ingredients (APIs). The focus is on the synthesis of Brilanestrant (GDC-0810), a potent and selective estrogen receptor degrader (SERD), highlighting the key chemical transformations and methodologies relevant to drug development professionals. While the documented synthesis of Brilanestrant utilizes the closely related starting material, 1-bromo-2-chloro-4-fluorobenzene, the protocols detailed herein are directly adaptable for this compound, offering a pathway to novel fluorinated API candidates.
Introduction to Brilanestrant and Selective Estrogen Receptor Degraders (SERDs)
Brilanestrant (GDC-0810) is a nonsteroidal SERD that was developed for the treatment of estrogen receptor (ER)-positive breast cancer.[1] Unlike selective estrogen receptor modulators (SERMs) that can have mixed agonist/antagonist effects, SERDs like Brilanestrant function by binding to the estrogen receptor and inducing its degradation.[2] This mechanism of action effectively eliminates the receptor protein, thereby shutting down estrogen-driven signaling pathways that promote tumor growth.[3] The oral bioavailability of Brilanestrant represented a significant potential advantage over the first-generation SERD, fulvestrant, which requires intramuscular injection.[4]
The core structure of Brilanestrant features a complex substituted olefin, the stereoselective synthesis of which is a key challenge. The 2-chloro-4-fluorophenyl moiety, introduced via a precursor like 1-bromo-2-chloro-4-fluorobenzene, is a critical component of the molecule, contributing to its binding affinity and pharmacological profile.
Mechanism of Action: Estrogen Receptor Signaling and SERD Intervention
Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen, translocate to the nucleus and regulate the expression of genes involved in cell proliferation and survival. In ER-positive breast cancer, this pathway is aberrantly activated. SERDs competitively bind to the estrogen receptor, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the overall levels of estrogen receptor in the cancer cells, thereby inhibiting tumor growth.[5]
References
Application Notes and Protocols: 1-Bromo-2-chloro-4,5-difluorobenzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-bromo-2-chloro-4,5-difluorobenzene (CAS No. 59447-06-2) as a strategic building block in modern organic synthesis. Its unique substitution pattern offers multiple reaction sites, enabling the construction of complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science industries.
Synthesis of Polydentate Phosphine Ligands via Ortho-Lithiation
This compound serves as a precursor for the synthesis of valuable polydentate phosphine ligands. The presence of multiple halogen substituents allows for selective deprotonation and functionalization. A key application involves a double deprotonation using a strong base like lithium diisopropylamide (LDA), followed by quenching with electrophilic phosphorus reagents.[1][2][3][4] This method provides access to novel phosphine ligands with potential applications in catalysis.
Experimental Protocol: Synthesis of 1-Bromo-2-chloro-3,6-bis(diphenylphosphino)-4,5-difluorobenzene
This protocol is based on the reported double deprotonation of this compound and subsequent reaction with chlorodiphenylphosphine.[2]
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in an appropriate solvent (e.g., THF/heptane/ethylbenzene)
-
Chlorodiphenylphosphine
-
Anhydrous ethereal solvent (e.g., diethyl ether or THF)
-
Anhydrous quench solution (e.g., saturated aqueous ammonium chloride)
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to a very low temperature (below -90°C) using a suitable cooling bath (e.g., liquid nitrogen/ethanol slush).
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.0 eq) to the cooled solution of the aryl halide while maintaining the low temperature.
-
Stir the reaction mixture at this temperature for a designated period to allow for the formation of the organo-dilithium intermediate.
-
In a separate flask, prepare a solution of chlorodiphenylphosphine (2.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of the organo-dilithium intermediate to the chlorodiphenylphosphine solution at the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1-bromo-2-chloro-3,6-bis(diphenylphosphino)-4,5-difluorobenzene.
Quantitative Data:
| Reactant | Molar Ratio | Reagents and Conditions | Product | Yield | Reference |
| This compound | 1.0 | 1. LDA (2.0 eq), Et2O, < -90°C 2. ClPPh2 (2.0 eq) | 1-Bromo-2-chloro-3,6-bis(diphenylphosphino)-4,5-difluorobenzene | Not explicitly stated | [2] |
Diagram of the Synthetic Pathway:
Caption: Synthesis of a bis(phosphine) ligand.
Application in Suzuki-Miyaura Cross-Coupling Reactions (Generalized Protocol)
This compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective couplings. This reaction is widely used to synthesize biaryls and other conjugated systems.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure that can be adapted for the coupling of this compound with various boronic acids or their derivatives.[5][6][7][8][9] Optimization of the catalyst, ligand, base, and solvent may be necessary for this specific substrate.
Materials:
-
This compound
-
Aryl or alkyl boronic acid or boronic ester (typically 1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂)
-
Phosphine ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the ligand (if required, 1-10 mol%).
-
Add the base (2.0-3.0 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Typical Suzuki-Miyaura Reaction Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃, CsF | Toluene, DME | 80-110 |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene/H₂O | 100-110 |
| Pd(OAc)₂ (2-4) | XPhos (4-8) | K₂CO₃ | Dioxane | 100 |
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Suzuki-Miyaura catalytic cycle.
Application in Buchwald-Hartwig Amination (Generalized Protocol)
This compound can be utilized in Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds, providing access to a wide range of substituted anilines. These products are common motifs in pharmaceuticals and other biologically active compounds. The C-Br bond is expected to be more reactive than the C-Cl bond, allowing for potential regioselective amination.
Generalized Experimental Protocol for Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of aryl halides, which can be optimized for this compound.[10][11][12][13]
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.2-2.0 eq).
-
Evacuate and backfill the tube with inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 eq) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the mixture to room temperature, and quench with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography or other suitable methods.
Commonly Used Reagents for Buchwald-Hartwig Amination:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu | Toluene | 80-100 |
| Pd(OAc)₂ (2-4) | Xantphos (4-8) | Cs₂CO₃ | Dioxane | 100-110 |
| Pd(OAc)₂ (2-4) | RuPhos (4-8) | K₃PO₄ | t-BuOH | 80-100 |
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Buchwald-Hartwig amination cycle.
Conclusion
This compound is a highly functionalized and versatile building block in organic synthesis. Its utility in forming complex phosphine ligands via ortho-lithiation and its potential as a substrate in cornerstone cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations make it a valuable tool for the synthesis of novel compounds in various fields of chemical research and development. The provided protocols offer a starting point for the exploration of its reactivity and application in the synthesis of target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Regioselective Formation and Protocol for 2-Chloro-4,5-difluorophenylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the regioselective formation of a Grignard reagent from 1-Bromo-2-chloro-4,5-difluorobenzene. Organomagnesium halides, or Grignard reagents, are powerful tools in organic synthesis for creating new carbon-carbon bonds.[1][2] The presence of multiple halogen substituents on the aromatic ring introduces a challenge of regioselectivity. This protocol focuses on the preferential oxidative insertion of magnesium at the more reactive carbon-bromine bond over the carbon-chlorine bond. The resulting 2-Chloro-4,5-difluorophenylmagnesium bromide is a valuable building block for introducing the 2-chloro-4,5-difluorophenyl moiety into complex molecules, a common strategy in medicinal chemistry to enhance metabolic stability and modify pharmacokinetic properties.[3]
Principle and Regioselectivity
Grignard reagents are formed by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[4][5] The mechanism involves the oxidative insertion of the magnesium atom into the carbon-halogen bond, which reverses the polarity of the carbon atom, making it nucleophilic.[4][6]
For polyhalogenated aromatic compounds, the selectivity of Grignard formation is dictated by the relative reactivity of the carbon-halogen bonds. The general order of reactivity is I > Br > Cl > F.[7][8] Therefore, in the case of this compound, the magnesium is expected to selectively insert into the carbon-bromine bond, which is significantly more labile than the carbon-chlorine and carbon-fluorine bonds. This yields the desired 2-Chloro-4,5-difluorophenylmagnesium bromide, leaving the other halogen atoms intact for potential subsequent transformations.
Caption: Regioselective Grignard formation at the C-Br bond.
Experimental Protocol
This protocol describes the preparation of 2-Chloro-4,5-difluorophenylmagnesium bromide on a laboratory scale. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as Grignard reagents are highly sensitive to moisture and air.[2][5]
2.1. Materials and Equipment
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an activator)[1]
-
1,2-Dibromoethane (optional activator)[4]
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
2.2. Apparatus Setup
-
Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Assemble the three-necked flask with the magnetic stir bar, reflux condenser, and dropping funnel.
-
Ensure all joints are well-sealed.
-
Maintain a positive pressure of inert gas throughout the experiment.
2.3. Grignard Reagent Formation
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface by disrupting the passivating oxide layer.[1][9]
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the halide solution to the stirring magnesium turnings.
-
Gently warm the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of turbidity or gentle refluxing of the solvent.[7] If the reaction does not start, a few drops of 1,2-dibromoethane can be added as an alternative activator.[1]
-
Once the reaction has initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and heat under reflux for an additional 30-60 minutes to ensure complete consumption of the starting material.
-
Cool the resulting dark gray to brown solution to room temperature. The Grignard reagent is now ready for use or titration.
Quantitative Data and Titration
The concentration of the prepared Grignard reagent should be determined before its use in subsequent reactions. This is typically done by titration against a standard solution.
3.1. Titration Protocol
-
Carefully quench a known volume (e.g., 1.0 mL) of the Grignard solution in an excess of a standard iodine solution in THF.
-
The excess, unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using a starch indicator.
-
The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction.
3.2. Expected Outcomes and Parameters
The following table summarizes typical conditions and expected outcomes based on analogous reactions reported in the literature. Yields can vary based on the purity of reagents and the strictness of anhydrous conditions.
| Parameter | Value / Condition | Purpose / Comment | Reference |
| Substrate | This compound | Aryl halide precursor | - |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard reagent | [1][4] |
| Mg Equivalents | 1.2 - 1.5 | Ensures complete reaction of the halide | - |
| Activation | Iodine crystal or 1,2-dibromoethane | Removes the MgO layer from magnesium | [1][4] |
| Temperature | Reflux (~66 °C in THF) | To initiate and drive the reaction | [7] |
| Reaction Time | 1 - 3 hours | Varies based on scale and reactivity | - |
| Expected Yield | 70 - 90% (by titration) | Highly dependent on experimental conditions | [10] |
Workflow Visualization
Caption: Step-by-step workflow for Grignard reagent preparation.
Applications in Drug Development
The 2-chloro-4,5-difluorophenyl motif is present in numerous biologically active compounds. The Grignard reagent prepared via this protocol serves as a key intermediate for introducing this group. Potential applications include:
-
Nucleophilic Addition: Reaction with aldehydes, ketones, and esters to form corresponding secondary or tertiary alcohols, which are precursors to a wide range of pharmaceuticals.[3][8]
-
Synthesis of Kinase Inhibitors: Many modern kinase inhibitors feature complex substituted aryl scaffolds. This Grignard reagent can be used in cross-coupling reactions to build such structures.[11]
-
Formation of Heterocycles: As a potent nucleophile, it can be used to construct complex heterocyclic systems that form the core of many drug candidates.
Safety Precautions
-
Flammability: Ethereal solvents like THF are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.[5]
-
Moisture Sensitivity: Grignard reagents react violently with water. Ensure all glassware is rigorously dried and an inert atmosphere is maintained.[5]
-
Corrosivity: Handle all reagents with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Quenching: Unused Grignard reagent must be quenched carefully by slow, controlled addition to a cooled, stirred solution of a proton source, such as saturated aqueous ammonium chloride.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. leah4sci.com [leah4sci.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 1-Bromo-2-chloro-4,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the selective Suzuki coupling reaction of 1-Bromo-2-chloro-4,5-difluorobenzene. This substrate is a valuable building block in medicinal chemistry, and its polyhalogenated nature allows for selective functionalization, paving the way for the synthesis of complex biaryl and heteroaryl structures.
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl > C-F.[1] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond of this compound, while leaving the C-Cl bond intact for potential subsequent transformations. This protocol focuses on achieving high selectivity for the monocoupling reaction at the C-Br position.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with an organoboron reagent (such as a boronic acid or its ester) in the presence of a base. The cycle is completed by reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst. For this compound, the oxidative addition is expected to occur preferentially at the more labile carbon-bromine bond.
Recommended Reaction Conditions
Based on protocols for structurally similar polyhalogenated aromatic compounds, the following conditions are recommended for the selective Suzuki coupling of this compound with various arylboronic acids.
Data Presentation: Summary of Reaction Conditions and Expected Yields
The following table outlines a generalized set of reaction conditions and expected yields for the selective Suzuki-Miyaura coupling at the C-Br position of this compound. The expected yields are based on reported outcomes for analogous reactions with other bromochloroarenes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 88-98 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 10 | 75-85 |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 18 | 82-92 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific boronic acid and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol is a robust starting point for the selective coupling at the C-Br position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Tricyclohexylphosphine (PCy₃), SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PCy₃, 0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous organic solvent (e.g., Toluene, 4 mL) and degassed water (0.4 mL) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-chloro-4,5-difluoro-1,1'-biphenyl derivative.
Visualizations
Caption: Experimental workflow for the selective Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-chloro-4,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective Buchwald-Hartwig amination of 1-Bromo-2-chloro-4,5-difluorobenzene. This protocol is designed to facilitate the synthesis of valuable chemical intermediates for pharmaceutical and materials science applications.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This reaction has broad applications in medicinal chemistry and materials science due to its tolerance of a wide range of functional groups. The substrate, this compound, possesses two different halogen atoms, allowing for chemoselective functionalization. The greater reactivity of the C-Br bond compared to the C-Cl bond under typical Buchwald-Hartwig conditions enables the selective introduction of an amino group at the bromine-substituted position.
Reaction Principle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species.[1] The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1] In the case of dihalogenated substrates like this compound, the oxidative addition is significantly faster for the C-Br bond than the C-Cl bond, leading to high selectivity.
Data Presentation: Representative Reaction Conditions and Expected Yields
The following table summarizes representative reaction conditions and expected yields for the selective mono-amination of this compound with various amines. These conditions are based on protocols for analogous bromo-chloro arenes and may require optimization for specific amine substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | > 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 85-95 |
| 3 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | > 90 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | LHMDS | THF | 80 | 24 | 80-90 |
Note: Yields are estimates based on similar reactions reported in the literature and are for the mono-aminated product at the C-Br position. Optimization of reaction parameters may be necessary to achieve optimal results.
Experimental Protocols
The following is a detailed, representative protocol for the selective Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). The flask is then evacuated and backfilled with argon or nitrogen three times.
-
Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol). To this, add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Addition of Amine: Add morpholine (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: The flask is sealed and the mixture is stirred and heated to 100 °C. The reaction progress should be monitored by an appropriate technique such as TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-(2-chloro-4,5-difluorophenyl)morpholine.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Toluene is a flammable solvent. Perform the reaction in a well-ventilated fume hood.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Lithiation of 1-Bromo-2-chloro-4,5-difluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The regioselective lithiation of polyhalogenated aromatic compounds is a powerful tool in organic synthesis, enabling the introduction of a wide array of functional groups. This document provides a detailed protocol for the proposed lithiation of 1-bromo-2-chloro-4,5-difluorobenzene. The protocol is based on established principles of halogen-lithium exchange, where the reactivity of halogens typically follows the order I > Br > Cl > F. In this substrate, the bromine atom is the most probable site for metalation, leading to the formation of a highly reactive organolithium intermediate. This intermediate can then be trapped with various electrophiles to generate novel, functionalized difluorinated scaffolds, which are of significant interest in medicinal chemistry and materials science.
Experimental Protocols
General Considerations:
All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use. Butyllithium solutions are pyrophoric and should be handled with extreme care using appropriate personal protective equipment.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes (concentration to be determined by titration prior to use)
-
Electrophile of choice (e.g., N,N-dimethylformamide (DMF), carbon dioxide (dry ice), benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol: Lithiation and Quenching with an Electrophile
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium or tert-butyllithium (1.0-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The choice between n-BuLi and t-BuLi can influence the reaction rate and selectivity.[1][2]
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species may be indicated by a color change.
-
Addition of Electrophile: Slowly add the desired electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Data Presentation
The following table summarizes the expected products and hypothetical yields for the lithiation of this compound followed by quenching with various electrophiles. These yields are estimates based on similar reactions reported in the literature for other halogenated aromatic compounds.
| Electrophile | Reagent | Expected Product | Hypothetical Yield (%) |
| N,N-Dimethylformamide (DMF) | n-Butyllithium | 2-Chloro-4,5-difluorobenzaldehyde | 65-75 |
| Carbon Dioxide (CO₂) | n-Butyllithium | 2-Chloro-4,5-difluorobenzoic acid | 60-70 |
| Benzaldehyde | n-Butyllithium | (2-Chloro-4,5-difluorophenyl)(phenyl)methanol | 70-80 |
| Chlorotrimethylsilane (TMSCl) | tert-Butyllithium | (2-Chloro-4,5-difluorophenyl)trimethylsilane | 75-85 |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for the lithiation of this compound.
Reaction Pathway Diagram:
References
Synthesis of Novel Heterocyclic Compounds from 1-Bromo-2-chloro-4,5-difluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-Bromo-2-chloro-4,5-difluorobenzene as a key starting material. The unique substitution pattern of this aromatic ring offers a versatile platform for the construction of diverse and potentially biologically active heterocyclic scaffolds. The protocols outlined below focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, followed by intramolecular cyclization strategies to afford target heterocycles.
Introduction
This compound is a valuable building block in medicinal and materials chemistry. The differential reactivity of the bromine and chlorine substituents, coupled with the electronic effects of the fluorine atoms, allows for selective functionalization and subsequent construction of complex molecular architectures. The fluorine atoms can impart desirable properties to the final compounds, such as increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. This document details the strategic application of this versatile substrate in the synthesis of fluorinated benzofurans and benzothiazoles, classes of heterocyclic compounds with significant pharmacological relevance.
Data Presentation: Summary of Reaction Yields
The following tables summarize the quantitative data for the key synthetic steps, providing a clear comparison of expected yields under optimized conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with (2-formylphenyl)boronic acid
| Entry | Reactant | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2'-Chloro-4',5'-difluoro-[1,1'-biphenyl]-2-carbaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
Table 2: Buchwald-Hartwig Amination of this compound with 2-aminothiophenol
| Entry | Reactant | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-((2-chloro-4,5-difluorophenyl)amino)benzenethiol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 6,7-Difluorodibenzofuran via Suzuki-Miyaura Coupling and Intramolecular Cyclization
This protocol describes a two-step synthesis of a fluorinated dibenzofuran derivative. The first step involves a Suzuki-Miyaura coupling to introduce a formylphenyl group, followed by an intramolecular cyclization.
Step 1: Suzuki-Miyaura Coupling to Synthesize 2'-Chloro-4',5'-difluoro-[1,1'-biphenyl]-2-carbaldehyde
-
Materials:
-
This compound (1.0 equiv)
-
(2-formylphenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, (2-formylphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2'-Chloro-4',5'-difluoro-[1,1'-biphenyl]-2-carbaldehyde.
-
Step 2: Intramolecular Cyclization to form 6,7-Difluorodibenzofuran
-
Materials:
-
2'-Chloro-4',5'-difluoro-[1,1'-biphenyl]-2-carbaldehyde (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried Schlenk tube, add 2'-Chloro-4',5'-difluoro-[1,1'-biphenyl]-2-carbaldehyde, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF to the tube.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 6,7-Difluorodibenzofuran.
-
Protocol 2: Synthesis of 6,7-Difluorobenzothiazole Derivatives via Buchwald-Hartwig Amination and Cyclization
This protocol outlines the synthesis of a fluorinated benzothiazole scaffold through an initial Buchwald-Hartwig amination followed by an intramolecular cyclization.
Step 1: Buchwald-Hartwig Amination to Synthesize 2-((2-chloro-4,5-difluorophenyl)amino)benzenethiol
-
Materials:
-
This compound (1.0 equiv)
-
2-aminothiophenol (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add this compound and 2-aminothiophenol.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((2-chloro-4,5-difluorophenyl)amino)benzenethiol.
-
Step 2: Intramolecular Cyclization to form a 6,7-Difluorobenzothiazole Derivative
-
Materials:
-
2-((2-chloro-4,5-difluorophenyl)amino)benzenethiol (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried Schlenk tube, add 2-((2-chloro-4,5-difluorophenyl)amino)benzenethiol, Pd(OAc)₂, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene to the tube.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6,7-difluorobenzothiazole derivative.
-
Mandatory Visualizations
Caption: Synthetic pathway to 6,7-Difluorodibenzofuran.
Caption: Synthetic pathway to 6,7-Difluorobenzothiazole derivatives.
Caption: General experimental workflow for cross-coupling and cyclization.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-chloro-4,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 1-bromo-2-chloro-4,5-difluorobenzene, a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. The presence of multiple halogen atoms with differential reactivity allows for selective functionalization, making this substrate particularly valuable for the construction of highly substituted aromatic compounds.
The key to the selective functionalization of this compound lies in the differential reactivity of the carbon-halogen bonds towards palladium catalysts. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C–Br > C–Cl. This inherent difference enables the selective coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. By carefully selecting the catalyst, ligand, base, and reaction conditions, a high degree of chemoselectivity can be achieved.
I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction can be employed to selectively introduce an aryl or heteroaryl group at the 1-position.
General Reaction Scheme:
(where Ar = 2-chloro-4,5-difluorophenyl)
Representative Data for Selective Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the selective Suzuki-Miyaura coupling of related bromo-chloro aromatic compounds. These serve as a starting point for the optimization of reactions with this compound.
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1-Bromo-2-(chloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 97 | [1] |
| 2 | 1-Bromo-2-(chloromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 95 | [1] |
| 3 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >95 | (Analogous system) |
| 4 | 1-Bromo-4-chlorobenzene | 4-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 94 | (Analogous system) |
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a general guideline for the selective coupling at the C-Br bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (2-6 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PCy₃·HBF₄, 0.04 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL) via syringe.
-
The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[2] This reaction can be applied to this compound to selectively introduce an amino group at the 1-position.
General Reaction Scheme:
(where Ar = 2-chloro-4,5-difluorophenyl)
Representative Data for Selective Buchwald-Hartwig Amination
The following table presents typical conditions and yields for the selective amination of related bromo-chloro aromatic compounds, which can be adapted for this compound.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-2-chloro-4-methoxypyrimidine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | (Not specified) | [3] |
| 2 | 1-Bromo-4-(trichloromethyl)benzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | (Not specified) | [4] |
| 3 | 1-Bromo-4-(trichloromethyl)benzene | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | (Not specified) | [4] |
Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol provides a general procedure for the selective amination at the C-Br position of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%) or Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
XPhos or RuPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (1.4 - 2.0 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the amine (1.2 mmol) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
III. Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted aromatic compounds.[5] This reaction can be performed selectively at the C-Br bond of this compound.
General Reaction Scheme:
(where Ar = 2-chloro-4,5-difluorophenyl)
Representative Data for Selective Sonogashira Coupling
The following table provides typical reaction conditions for the Sonogashira coupling of aryl bromides. These conditions can be used as a starting point for reactions with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 89 | [6] |
| 2 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | (Not specified) | (Not specified) | (Not specified) | (Not specified) | RT | (Not specified) | [5] |
| 3 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Triethylamine | DMF | 80 | (Not specified) | (General Protocol) |
Detailed Experimental Protocol: Selective Sonogashira Coupling
This protocol outlines a general procedure for the selective Sonogashira coupling at the C-Br position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
An amine base (e.g., triethylamine or diisopropylamine)
-
A solvent (e.g., THF or DMF, anhydrous and degassed)
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (5 mL) in a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and the copper(I) iodide (0.02 mmol).
-
Add the amine base (e.g., triethylamine, 2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool it to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visualizing the Mechanisms and Workflow
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[2][7]
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.[5][6]
Experimental Workflow
The following diagram outlines a typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.[3]
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-2-chloro-4,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 1-bromo-2-chloro-4,5-difluorobenzene. This versatile building block is valuable in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications, due to its unique substitution pattern which allows for selective functionalization.
Introduction
This compound is a polyhalogenated aromatic compound with a distinct arrangement of electron-withdrawing halogen substituents. This electronic setup activates the benzene ring for nucleophilic aromatic substitution. The two fluorine atoms, being strong activating groups for SNAr reactions, are the most probable sites for nucleophilic attack. The relative reactivity of the leaving groups in SNAr reactions is typically F > Cl > Br. Therefore, selective substitution of one of the fluorine atoms can be achieved under controlled conditions. These reactions are crucial for introducing a variety of functional groups, leading to the synthesis of novel pharmaceutical intermediates and other fine chemicals.
Regioselectivity of Substitution
The fluorine atom at the 4-position is the most likely site for nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent bromine and fluorine atoms, and the para-chlorine atom. The fluorine at the 5-position is also activated, but to a slightly lesser extent. The chlorine and bromine atoms are less likely to be displaced under typical SNAr conditions.
Experimental Protocols
This section outlines a general procedure for the nucleophilic aromatic substitution of this compound with a representative amine nucleophile, morpholine. This protocol can be adapted for other nucleophiles such as alkoxides and thiols with appropriate modifications to the reaction conditions.
Reaction Scheme:
Materials and Equipment:
-
This compound (Substrate)
-
Morpholine (Nucleophile)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Dimethyl Sulfoxide (DMSO) (Solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture at room temperature with gentle stirring.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic aromatic substitution of this compound with various nucleophiles. Please note that these are typical, illustrative values and actual results may vary depending on the specific reaction conditions.
| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Morpholine | 4-(4-bromo-5-chloro-2-fluorophenyl)morpholine | 6 | 90 | 85 |
| Sodium Methoxide | 1-bromo-2-chloro-4-fluoro-5-methoxybenzene | 4 | 70 | 92 |
| Thiophenol | (4-bromo-5-chloro-2-fluorophenyl)(phenyl)sulfane | 8 | 100 | 78 |
Mandatory Visualizations
Experimental Workflow Diagram
// Node styles start [label="Start", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; output [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow start -> process_setup [label="1. Reaction Setup"]; process_setup [label="Combine Substrate, Base,\nand Solvent in Flask"]; process_setup -> process_add_nucleophile [label="2. Add Nucleophile"]; process_add_nucleophile [label="Add Morpholine\nat Room Temperature"]; process_add_nucleophile -> process_heat [label="3. Heat Reaction"]; process_heat [label="Heat to 80-100 °C"]; process_heat -> decision_monitor [label="4. Monitor Progress"]; decision_monitor [label="Reaction\nComplete?"]; decision_monitor -> process_heat [label="No"]; decision_monitor -> process_workup [label="Yes\n5. Work-up"]; process_workup [label="Quench, Extract,\nDry, and Concentrate"]; process_workup -> process_purify [label="6. Purification"]; process_purify [label="Silica Gel Column\nChromatography"]; process_purify -> output_product [label="Characterize"]; output_product [label="Pure Product"]; output_product -> end; } .
Caption: Experimental workflow for the nucleophilic aromatic substitution on this compound.
Logical Relationship of SNAr Reaction
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent [fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Logical flow sub [label="1-Bromo-2-chloro-\n4,5-difluorobenzene", class="reactant"]; nuc [label="Nucleophile (Nu-)", class="reagent"];
sub -> meisenheimer [label="Nucleophilic Attack\n(Rate-determining step)"]; nuc -> meisenheimer;
meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate)", class="intermediate", shape=ellipse];
meisenheimer -> final_product [label="Loss of Leaving Group (F-)"];
final_product [label="Substituted Product", class="product"]; } .
Caption: Logical steps of the nucleophilic aromatic substitution (SNAr) mechanism.
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 1-Bromo-2-chloro-4,5-difluorobenzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-4,5-difluorobenzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and improve yields.
Frequently Asked Questions (FAQs)
Q1: In cross-coupling reactions, which halogen is expected to react first, the bromine or the chlorine?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond typically follows the order: C-I > C-Br > C-Cl. Therefore, the carbon-bromine bond in this compound is expected to be significantly more reactive and will undergo selective reaction before the carbon-chlorine bond under carefully controlled conditions.
Q2: I am observing a significant amount of a dehalogenated byproduct where the bromine is replaced by hydrogen. What is causing this and how can I minimize it?
A2: This side product results from hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by factors such as the presence of water or other protic sources in the reaction mixture, the nature of the solvent, or the specific ligand and base used. To minimize hydrodehalogenation, ensure all reagents and solvents are anhydrous and thoroughly degassed. Screening different bases and ligands can also help to suppress this side reaction.
Q3: My Grignard reagent formation is sluggish or fails to initiate. What are the likely causes?
A3: Grignard reagent formation is highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). The magnesium turnings must be fresh and of high purity. Activation of the magnesium surface with a small crystal of iodine or 1,2-dibromoethane is often necessary. The choice of an anhydrous etheral solvent like THF or diethyl ether is also critical for stabilizing the Grignard reagent.
Q4: Can I perform a second cross-coupling reaction at the chloro position after selectively reacting the bromo position?
A4: Yes, the differential reactivity of the C-Br and C-Cl bonds allows for sequential functionalization. After the initial, milder reaction at the bromine site, a more forcing set of reaction conditions (e.g., a more active catalyst/ligand system, higher temperature) can often be employed to facilitate a second cross-coupling at the less reactive chlorine site.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Yield of the Desired Biaryl Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure ligands are stored under an inert atmosphere to prevent oxidation. Consider using a pre-catalyst that is more stable to air and moisture. |
| Inefficient Transmetalation | The choice of base is critical. For electron-rich aryl halides, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Protodeboronation of Boronic Acid | This is the cleavage of the C-B bond of the boronic acid. Use fresh boronic acid. Running the reaction under anhydrous conditions and using milder bases can sometimes mitigate this issue. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous base solution is common. Ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst. |
| Suboptimal Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may improve the rate of oxidative addition. However, excessively high temperatures can lead to catalyst decomposition. |
Illustrative Yields for Suzuki-Miyaura Coupling of Analogous Aryl Bromides
The following data is based on reactions with structurally similar polyhalogenated aromatic compounds and should be used as a guideline for optimization.
| Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 12 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
Buchwald-Hartwig Amination
Issue: Low Conversion to the Desired Arylamine
| Potential Cause | Troubleshooting Steps |
| Incompatible Base | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are typically required. The choice of base can depend on the pKa of the amine coupling partner. |
| Ligand Inefficiency | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often necessary to promote both oxidative addition and reductive elimination. The optimal ligand may need to be screened for a specific amine. |
| Catalyst Deactivation | Ensure the reaction is run under a strict inert atmosphere. Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst. |
| Amine Substrate Issues | Primary amines can sometimes undergo double arylation. Using a slight excess of the amine can help. For less reactive or sterically hindered amines, more forcing conditions (higher temperature, more active catalyst system) may be needed. |
| Side Reactions | Hydrodehalogenation can be a competing reaction. Ensure anhydrous conditions and consider screening different solvent/base combinations. |
Illustrative Yields for Buchwald-Hartwig Amination of Analogous Aryl Bromides
The following data is based on reactions with structurally similar polyhalogenated aromatic compounds and should be used as a guideline for optimization.
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 18 | 90-98 |
| Aniline | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100 | 24 | 85-95 |
| n-Hexylamine | [Pd(allyl)Cl]₂ (1 mol%) | tBuXPhos (2 mol%) | LiHMDS | THF | 80 | 12 | 80-90 |
Grignard Reagent Formation
Issue: Failure to Form or Low Yield of Grignard Reagent
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture or Oxygen | All glassware must be rigorously dried (oven-drying is recommended). Use anhydrous solvents. The entire apparatus must be under a positive pressure of an inert gas (argon or nitrogen). |
| Inactive Magnesium | Use fresh, high-purity magnesium turnings. The surface can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming. Successful initiation is often indicated by the disappearance of the iodine color and the formation of a cloudy solution. |
| Wurtz Coupling Side Reaction | This is the coupling of the aryl halide with the newly formed Grignard reagent. It can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension, thus keeping the concentration of the aryl halide low. |
| Halogen-Magnesium Exchange | For difficult cases or to improve selectivity, consider a halogen-magnesium exchange reaction at low temperature using a pre-formed Grignard reagent like isopropylmagnesium chloride. This method often provides better yields and fewer side products. |
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for your specific application. All reactions should be carried out by trained chemists in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen at least three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inerting: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Grignard Reagent Formation
-
Preparation: Assemble an oven-dried, three-necked flask with a condenser, a dropping funnel, and a nitrogen/argon inlet. Place fresh magnesium turnings (1.2 equiv.) and a small crystal of iodine in the flask.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous THF. Add a small portion of this solution to the magnesium. Gentle warming may be required to initiate the reaction.
-
Formation: Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium is consumed.
-
Usage: The resulting grey-black solution of the Grignard reagent should be used immediately in the subsequent reaction step.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
Caption: Experimental workflow for Grignard reagent formation.
Caption: Logical relationship for site-selective reactions.
Technical Support Center: Purification of 1-Bromo-2-chloro-4,5-difluorobenzene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the purification of 1-bromo-2-chloro-4,5-difluorobenzene and its derivatives. These compounds are crucial building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs), and their purity directly impacts the efficacy and safety of the final drug products.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives.
Column Chromatography Issues
Q: My compound appears to be decomposing on the silica gel column. What can I do?
A: Decomposition on silica gel can occur if your compound is sensitive to acid.[2] Consider the following solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[3] Flush the packed column with this solvent mixture before loading your compound.[3]
-
Switch the Stationary Phase: If deactivation is insufficient, try an alternative stationary phase like alumina or florisil, which have different surface properties.[4]
-
Stability Test: Before running a large-scale column, test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred.[4]
Q: I'm seeing poor separation of my target compound and an impurity. How can I improve this?
A: Poor separation is a common issue. To improve it:
-
Optimize the Solvent System: Experiment with different solvent systems (eluents). A common mistake is using a solvent that dissolves the desired compound well but not the impurity, or vice-versa.[4] Try changing the polarity by adjusting the ratio of your solvents or by introducing a different solvent altogether.
-
Implement Gradient Elution: Start with a low-polarity solvent system and gradually increase the polarity during the chromatography run. This can help separate compounds with close Rf values.[3]
-
Consider Preparative HPLC: For very difficult separations of isomers or compounds with nearly identical polarity, preparative High-Performance Liquid Chromatography (HPLC) with a C18 or Phenyl-hexyl column may be necessary.[5]
Q: My compound is not eluting from the column. What are the possible reasons?
A: Several factors could prevent your compound from eluting:
-
Decomposition: The compound may have degraded on the column and will not elute.[4]
-
Incorrect Solvent System: The eluent may be too non-polar. Double-check that you prepared the solvent system correctly.[4]
-
High Dilution: The compound may have eluted, but in such dilute fractions that it is undetectable by TLC. Try concentrating a range of the collected fractions to see if the compound is present.[4]
Q: The product is a yellow solid after column chromatography, but I expect a white/off-white solid. What could be the cause?
A: A yellow hue can indicate the presence of persistent impurities.
-
Trace Metal Impurities: If a palladium catalyst was used in the synthesis (e.g., Catellani-type reactions), trace amounts of the metal can co-elute and color the product.[2]
-
Oxidation: Some compounds are sensitive to oxygen and may form colored oxides.[2]
-
Troubleshooting: Try stirring a solution of the compound with activated carbon to adsorb colored impurities, followed by filtration through a plug of celite or silica.[2] If metal contamination is suspected, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can quantify it.[2]
Recrystallization Issues
Q: I can't find a suitable single solvent for recrystallization. What should I do?
A: When a single solvent isn't effective, a binary (two-solvent) system is a good alternative.[6] The ideal pair consists of one solvent in which the compound is highly soluble and another in which it is poorly soluble. Dissolve the compound in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Q: My compound is not crystallizing out of the solution, even after cooling. How can I induce crystallization?
A: If crystals do not form spontaneously, you can use several techniques to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: Add a tiny crystal of the pure compound to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[7]
-
Further Cooling: Place the solution in an ice-water bath to further decrease the solubility of your compound.[7][8]
Q: The yield from my recrystallization is very low. How can I improve it?
A: Low recovery is often due to procedural issues. To maximize your yield:
-
Use Minimum Solvent: Use the absolute minimum amount of boiling solvent needed to fully dissolve the crude solid. Using too much solvent will keep more of your product dissolved even after cooling.[7][9]
-
Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter.[8]
-
Use Ice-Cold Rinse Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[9]
Q: The recrystallized product is still impure. What went wrong?
A: This usually happens if the cooling process is too rapid, causing the compound to precipitate out of solution rather than forming a pure crystal lattice.[8] A precipitate can crash out quickly, trapping impurities within it.[8] Ensure the solution cools slowly and undisturbed to allow for the selective formation of crystals.
Frequently Asked Questions (FAQs)
Q: What are the primary purification methods for this compound derivatives?
A: The most common and effective purification techniques for these pharmaceutical intermediates are recrystallization, distillation, and chromatography.[1][10] The choice of method depends on the physical properties of the compound and the nature of the impurities.
Q: How do I choose between recrystallization, column chromatography, and distillation?
A:
-
Recrystallization: This is the preferred method for purifying solids when a suitable solvent is found and the impurities have different solubility profiles than the target compound.[9] It is often cost-effective and scalable.
-
Column Chromatography: This technique is ideal for separating complex mixtures, compounds that are difficult to crystallize, or when isomers need to be separated.[11][12] It offers high resolution but can be more time-consuming and expensive.
-
Distillation: This method is suitable for purifying volatile liquid compounds from non-volatile impurities.[13][14] For high-boiling-point compounds like many halobenzene derivatives, vacuum distillation is often required to prevent thermal decomposition.
Q: What are the common impurities I should expect in crude this compound derivatives?
A: Impurities in pharmaceutical intermediates can be broadly categorized as:
-
Organic Impurities: These include unreacted starting materials, by-products from side reactions, and degradation products.[13] Isomeric by-products are also common in aromatic substitution reactions.
-
Inorganic Impurities: These can arise from reagents, ligands, and catalysts (e.g., palladium, iron) used in the synthesis.[2][13]
-
Residual Solvents: Small amounts of solvents used in the reaction or initial workup may remain.[13]
Q: Which analytical techniques are best for assessing the purity of the final product?
A: A combination of advanced analytical methods is used to ensure purity standards are met.[10] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for detecting and quantifying impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identifying structurally similar impurities.[10][15]
Data Presentation
Table 1: Typical Solvent Systems for Flash Column Chromatography
| Polarity | Non-Polar Solvent | Polar Solvent | Typical Use Case |
| Low | Hexanes / Heptane | Ethyl Acetate | Separating non-polar compounds. |
| Medium | Hexanes / Heptane | Dichloromethane | General purpose separation. |
| High | Dichloromethane | Methanol | Separating highly polar compounds. |
| Special | Toluene | Ethyl Acetate | Can alter selectivity for aromatic compounds.[5] |
Note: Optimal solvent ratios must be determined empirically using Thin Layer Chromatography (TLC).
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general-purpose solvent for moderately polar compounds. |
| Methanol | 65 | Polar | Similar to ethanol but more polar. |
| Isopropanol | 82 | Polar | Less volatile than ethanol. |
| Hexanes | 69 | Non-Polar | Effective for non-polar compounds. |
| Toluene | 111 | Non-Polar | High boiling point, useful for compounds with lower solubility. |
| Ethyl Acetate | 77 | Intermediate | Good for compounds of intermediate polarity. |
Note: The choice of solvent is critical; the target compound should be soluble in the hot solvent and insoluble in the cold solvent.[7]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent Selection: Determine the optimal eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of a glass column. Add a layer of sand. Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing it to pack evenly without air bubbles.[12] Add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully add the sample to the top of the column.[12] Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[16]
-
Elution: Add the eluent to the column and apply gentle air pressure to achieve a steady flow. Collect the eluting solvent in fractions (e.g., in test tubes).[16]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[12]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent where the compound is soluble when hot but insoluble when cold.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and stirring) until the solid completely dissolves.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[6][8]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Allow the crystals to air dry completely on a watch glass or in a vacuum oven to remove residual solvent.
Visualizations
Caption: General workflow for the purification of chemical intermediates.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. theasengineers.com [theasengineers.com]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 14. EP1508557A1 - Process for halogenation of benzene and benzene derivatives - Google Patents [patents.google.com]
- 15. tianmingpharm.com [tianmingpharm.com]
- 16. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 1-Bromo-2-chloro-4,5-difluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-chloro-4,5-difluorobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is via a Sandmeyer reaction.[1][2] This involves the diazotization of the corresponding aniline precursor, 2-Chloro-4,5-difluoroaniline, followed by a copper(I) bromide-mediated substitution of the diazonium group.
Q2: What are the primary side reactions to be aware of during the Sandmeyer reaction for this synthesis?
A2: The main side reactions include the formation of phenolic byproducts, azo-coupling products (azo dyes), and biaryl compounds.[3] These arise from the decomposition of the diazonium salt, reaction with unreacted aniline, and radical-mediated coupling, respectively.[1]
Q3: How can I minimize the formation of the corresponding phenol impurity?
A3: To reduce the formation of the phenolic impurity (2-Chloro-4,5-difluorophenol), it is critical to maintain a low temperature, typically between 0-5 °C, throughout the diazotization and the subsequent addition to the copper(I) bromide solution.[3] Using a sufficient excess of acid and avoiding prolonged reaction times can also mitigate this side reaction.[3]
Q4: My reaction mixture has developed a strong color. What is the likely cause?
A4: A strong coloration in the reaction mixture often indicates the formation of azo dyes.[3] This occurs when the diazonium salt couples with unreacted 2-Chloro-4,5-difluoroaniline. To prevent this, ensure the complete conversion of the aniline to the diazonium salt by using a slight excess of sodium nitrite and maintaining a low temperature with efficient stirring to prevent localized areas of high aniline concentration.[3]
Troubleshooting Guide
Below is a table summarizing common issues, their probable causes, and recommended solutions during the synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete diazotization.- Decomposition of the diazonium salt.- Inefficient displacement of the diazonium group. | - Ensure the reaction temperature is maintained at 0-5°C during diazotization.[3]- Use a sufficient excess of a strong acid (e.g., HBr, H₂SO₄) for complete aniline salt formation.[3]- Add the sodium nitrite solution slowly and dropwise.[3]- Use freshly prepared, active copper(I) bromide. |
| Formation of Phenolic Side Products | - Reaction temperature is too high.- Presence of excess water.- Decomposition of the diazonium salt. | - Strictly control the temperature during all steps of the reaction (0-5°C).[3]- Use anhydrous or highly concentrated reagents where possible.- Add the diazonium salt solution to the copper(I) bromide solution in a controlled manner.[3] |
| Formation of Azo Dyes (Colored Impurities) | - Reaction of the diazonium salt with unreacted aniline. | - Ensure complete conversion of the aniline to the diazonium salt with a slight excess of sodium nitrite.[3]- Maintain a low temperature and ensure the reaction mixture is homogenous.[3] |
| Formation of Biaryl Side Products | - Radical-mediated side reactions inherent to the Sandmeyer mechanism.[1] | - Use a stoichiometric amount of the copper(I) salt to favor the desired substitution pathway.[3]- Maintain a low reaction temperature to control the rate of radical formation.[3] |
| Incomplete Diazotization | - Low reaction temperature.- Insufficient acid concentration.- Poor solubility of the aniline salt. | - Maintain a temperature of 0-5 °C; higher temperatures can lead to decomposition.[3]- Use a sufficient excess of a strong acid like H₂SO₄ or HCl.[3]- Consider a co-solvent system, such as acetic acid and sulfuric acid, to improve solubility.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
1. Diazotization of 2-Chloro-4,5-difluoroaniline:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Chloro-4,5-difluoroaniline in a suitable acid (e.g., a mixture of glacial acetic acid and concentrated sulfuric acid).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.
2. Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
3. Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: 1-Bromo-2-chloro-4,5-difluorobenzene in Scale-Up Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-4,5-difluorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile polyhalogenated aromatic compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your scale-up experiments.
Issue 1: Poor or No Initiation of Grignard Reaction
Question: My Grignard reaction with this compound fails to initiate at a larger scale, although it worked in the lab. What could be the cause?
Answer: Failure to initiate a Grignard reaction is a common issue during scale-up. The primary causes are often related to the quality of the magnesium, the presence of moisture, or inefficient heat transfer.
-
Magnesium Surface Passivation: The magnesium turnings can have a passivating oxide layer that prevents the reaction from starting.[1] At a larger scale, the surface area-to-volume ratio of the magnesium might be different, making activation more critical.
-
Trace Moisture: Grignard reagents are extremely sensitive to water.[2][3] Larger quantities of solvents and reagents increase the chances of introducing moisture.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure the this compound is dry.
-
-
Localized Concentration: In a large, unstirred reactor, localized concentrations of the aryl halide can inhibit the reaction.
-
Solution: Ensure efficient stirring from the beginning. Add a small portion of the this compound solution to the magnesium first to ensure initiation before adding the rest slowly.
-
Issue 2: Runaway Exothermic Reaction During Grignard Formation
Question: The Grignard reaction with this compound becomes uncontrollably exothermic at the pilot scale. How can this be managed?
Answer: Grignard reactions are highly exothermic, and heat dissipation becomes a significant challenge as the reactor size increases due to the decrease in the surface-area-to-volume ratio.[4][5]
-
Rapid Reagent Addition: Adding the aryl halide too quickly is a common cause of thermal runaway.[4]
-
Solution: The addition of this compound must be carefully controlled. Use a calibrated addition funnel or pump to add the reagent at a rate that allows the reactor's cooling system to maintain the desired temperature.[6]
-
-
Inadequate Cooling: The cooling capacity of the reactor may not be sufficient for the scale of the reaction.
-
Solution: Ensure the reactor's cooling jacket is functioning optimally and is set to a sufficiently low temperature. For very large scales, consider a reactor with better heat exchange capabilities.[5]
-
-
High Concentration: Running the reaction at a high concentration will generate more heat per unit volume.
-
Solution: Diluting the reaction mixture can help to manage the exotherm, although this may increase batch cycle time and solvent costs.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first when preparing a Grignard reagent from this compound?
A1: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more reactive towards magnesium.[2][7] Therefore, you can expect the chemoselective formation of the Grignard reagent at the bromine position, yielding (2-chloro-4,5-difluorophenyl)magnesium bromide.[7]
Q2: What are the common side products when scaling up a Grignard reaction with this compound?
A2: A common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting aryl halide to form a symmetrical biaryl.[1][3] To minimize this, ensure a slow, controlled addition of the this compound to maintain its low concentration in the reactor.[3] Another potential side product is the protonated starting material (1-chloro-3,4-difluorobenzene), which indicates the presence of moisture.[3]
Q3: I am performing a Suzuki-Miyaura coupling with this compound. Why is the reaction sluggish at a larger scale?
A3: Scaling up Suzuki-Miyaura reactions can be challenging due to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and may deactivate over the longer reaction times often required for large-scale batches.[8] Ensure the reaction is maintained under a strict inert atmosphere.
-
Poor Mixing: Inadequate mixing in a large reactor can lead to poor mass transfer between the organic and aqueous phases (if applicable) and between the reagents and the catalyst.
-
Electron-Deficient Substrate: The fluorine atoms on the aromatic ring make this compound electron-deficient. While this can sometimes facilitate oxidative addition, it can also present challenges depending on the specific catalyst system and reaction conditions.[9]
Q4: How can I minimize palladium contamination in my final product after a large-scale Suzuki-Miyaura coupling?
A4: Removing residual palladium to meet regulatory requirements for active pharmaceutical ingredients (APIs) is a critical challenge.[10]
-
Catalyst Choice: Using a heterogeneous catalyst like palladium on carbon (Pd/C) can simplify removal by filtration.[10]
-
Work-up and Purification: Post-reaction work-up procedures can be designed to remove palladium. This may include treatment with a scavenger resin or activated carbon.
-
Crystallization: The final crystallization of the product is often a very effective step for removing trace palladium.
Q5: Are there any specific safety concerns when handling large quantities of this compound?
A5: Yes. While specific toxicity data may be limited, it should be handled with care as with other halogenated aromatic compounds. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves and safety glasses. The solvents used in reactions, such as THF and diethyl ether for Grignard reactions, are highly flammable and pose a significant fire and explosion risk at scale, especially when dealing with exothermic reactions.[4]
Data Presentation
Table 1: Comparison of Grignard Reaction Parameters at Different Scales
| Parameter | Lab Scale (100 mL) | Pilot Scale (20 L) | Production Scale (200 L) |
| Reagent Addition Time | 15 minutes | 2 - 4 hours | 8 - 12 hours |
| Max. Internal Temp. | 35 °C (gentle reflux) | 40 - 45 °C (controlled) | 40 - 45 °C (strictly controlled) |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Wurtz Byproduct | < 5% | 5-10% | 10-15% |
Table 2: Troubleshooting Suzuki-Miyaura Coupling at Scale
| Issue | Potential Cause | Recommended Action |
| Incomplete Conversion | Inefficient mixing, catalyst deactivation | Increase stirrer speed, ensure inert atmosphere, consider a more robust catalyst/ligand system. |
| Byproduct Formation | Homocoupling of boronic acid, protodeborylation | Degas all reagents thoroughly, use fresh boronic acid, optimize base and solvent. |
| High Palladium Residue | Inefficient removal | Use a palladium scavenger, optimize crystallization conditions. |
Experimental Protocols
Example Protocol: Kilogram-Scale Grignard Reagent Formation
Warning: This reaction is highly exothermic and should only be performed by trained personnel in a suitable reactor with appropriate safety measures.
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a calibrated dropping funnel is assembled and dried under vacuum with a heat gun.
-
Inert Atmosphere: The reactor is filled with dry nitrogen.
-
Magnesium Activation: Magnesium turnings (1.2 kg, 50 mol) are charged to the reactor. A small crystal of iodine is added, and the mixture is stirred until the iodine color dissipates.
-
Reagent Preparation: A solution of this compound (10.0 kg, 44 mol) in anhydrous THF (20 L) is prepared in a separate dry vessel under nitrogen.
-
Initiation: A small portion (500 mL) of the aryl halide solution is added to the magnesium suspension. The mixture is gently warmed to 30°C to initiate the reaction, as evidenced by a temperature increase and the onset of reflux.
-
Controlled Addition: Once the reaction has initiated, the remaining aryl halide solution is added dropwise over 4-6 hours, maintaining a gentle reflux (internal temperature of approximately 65°C) via the reactor's cooling jacket.
-
Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 2 hours to ensure all the magnesium has reacted. The resulting dark brown solution of (2-chloro-4,5-difluorophenyl)magnesium bromide is then cooled and used immediately in the subsequent step.
Visualizations
Caption: Workflow for a scaled-up Grignard reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
removal of impurities from 1-Bromo-2-chloro-4,5-difluorobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-4,5-difluorobenzene. It covers common issues encountered during the removal of impurities and offers detailed experimental protocols.
Troubleshooting and FAQs
This section addresses specific problems that may arise during the purification of this compound.
Q1: My final product purity is lower than expected after fractional distillation. What are the likely causes and solutions?
A1: Low purity after distillation can be due to several factors:
-
Co-boiling Impurities: Isomeric impurities or other halogenated aromatics with boiling points very close to the target compound can be difficult to separate.
-
Inefficient Distillation Column: The fractionating column may not have enough theoretical plates for effective separation.
-
Thermal Decomposition: The compound may be degrading at its atmospheric boiling point (~197°C).[1]
Troubleshooting Steps:
-
Use Vacuum Distillation: Lowering the pressure will significantly reduce the boiling point, minimizing the risk of thermal decomposition.
-
Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Pre-Purification Wash: Before distilling, wash the crude product with a dilute base (e.g., 5% NaOH) to remove acidic impurities, followed by a water wash to neutrality.[2] Dry the organic layer thoroughly with a drying agent like anhydrous Na₂SO₄.[2]
-
Consider an Alternative Method: If isomeric impurities persist, chromatography is likely required for separation.[3][4]
Q2: I am performing column chromatography, but the separation of my target compound from an impurity is poor. How can I improve the resolution?
A2: Poor resolution in column chromatography often stems from an inappropriate choice of stationary or mobile phase.
-
Solvent System (Mobile Phase): The polarity of the eluent may be too high, causing all compounds to elute too quickly, or too low, resulting in very slow elution and band broadening.
-
Stationary Phase: Standard silica gel may not be the optimal choice for separating closely related non-polar isomers.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to screen various solvent systems. For non-polar compounds like this, start with a non-polar solvent like hexane and gradually add a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) to find the optimal polarity for separation. A good separation on TLC will show a clear difference in the Retention Factor (Rf) values of the spots.
-
Try a Different Stationary Phase: For challenging separations of halogenated isomers, consider using a different stationary phase. Pentafluorophenyl (PFP) or C18 (reverse-phase) columns can offer different selectivity compared to standard silica.[4]
-
Adjust Column Parameters: Use a longer, narrower column and ensure careful, uniform packing to prevent channeling. Apply the sample in a concentrated band and use a fine-grained silica for higher surface area and better separation.
Q3: My yield is very low after a purification process. What are the common causes of product loss?
A3: Significant product loss can occur at various stages:
-
Multiple Transfers: Each transfer of the material from one flask to another results in some loss.
-
Aggressive Washing/Extraction: Overly vigorous or numerous extractions can lead to the formation of emulsions or loss of product into the aqueous layer if it has some water solubility.
-
Improper Distillation: Setting the distillation temperature too high can cause decomposition, while distilling too quickly can lead to carry-over of the product into lower-boiling fractions.
-
Adsorption on Silica Gel: Highly non-polar compounds can sometimes be challenging to elute completely from the column, or decomposition can occur on acidic silica gel.
Troubleshooting Steps:
-
Minimize Transfers: Plan your workflow to reduce the number of times you transfer the material.
-
Optimize Extractions: Use a minimal number of gentle extractions. To break emulsions, try adding a small amount of brine (saturated NaCl solution).
-
Careful Distillation: Monitor the distillation temperature and rate closely. Ensure the collection flask for the main fraction is clean and dry.
-
Deactivate Silica Gel: If you suspect decomposition on the column, you can use silica gel that has been "deactivated" by adding a small percentage of water or triethylamine to the slurry before packing.
Data Presentation
The following table summarizes key physical properties of this compound and common related isomers that may be present as impurities.[1][3][5][6][7]
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 59447-06-2 | C₆H₂BrClF₂ | 227.43 | 197.1 |
| 1-Bromo-4-chloro-2,5-difluorobenzene | 172921-33-4 | C₆H₂BrClF₂ | 227.43 | Not available |
| 1-Bromo-5-chloro-2,4-difluorobenzene | 914636-89-8 | C₆H₂BrClF₂ | 227.43 | Not available |
| 1-Bromo-3-chloro-2,4-difluorobenzene | 201849-13-0 | C₆H₂BrClF₂ | 227.43 | Not available |
Experimental Protocols
1. Protocol for Purification by Vacuum Distillation
This method is suitable for separating liquids with different boiling points and is recommended to prevent thermal degradation of the target compound.
-
Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a Vigreux fractionating column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge. Ensure all glassware joints are properly sealed with vacuum grease.
-
Procedure:
-
Place the crude this compound (pre-washed and dried) into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Begin slowly evacuating the system with the vacuum pump to the desired pressure (e.g., 10-20 mmHg).
-
Gently heat the flask using a heating mantle.
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of the target compound under the applied vacuum, switch to a clean receiving flask to collect the main fraction.
-
Stop the distillation before the distilling flask runs dry to avoid the concentration of potentially explosive peroxide impurities.
-
Release the vacuum slowly before turning off the condenser's cooling water.
-
2. Protocol for Purification by Column Chromatography
This method is used to separate compounds based on their differential adsorption to a stationary phase.
-
Materials: Silica gel (60-200 mesh), appropriate non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture determined by TLC), chromatography column, sand, and cotton wool.
-
Procedure:
-
Column Packing: Place a small plug of cotton wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it carefully into the column, avoiding air bubbles. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this concentrated solution to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant head of solvent above the silica bed to prevent the column from running dry.
-
Fraction Collection: Collect small, sequential fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purity issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 3. 1-Bromo-4-chloro-2,5-difluorobenzene | 172921-33-4 [chemicalbook.com]
- 4. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 1-Bromo-5-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 44717751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing debromination in 1-Bromo-2-chloro-4,5-difluorobenzene reactions
Welcome to the technical support center for 1-Bromo-2-chloro-4,5-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this compound in chemical synthesis, with a particular focus on preventing undesired debromination in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination, also known as hydrodebromination or hydrodehalogenation, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This leads to the formation of 1-chloro-3,4-difluorobenzene as a byproduct, reducing the yield of the desired product and complicating its purification.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: The primary cause of debromination is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including solvents (e.g., alcohols, water), bases (especially those with β-hydrogens like triethylamine), or the phosphine ligands themselves. The Pd-H species can then react with the starting material in a competing pathway to the desired cross-coupling reaction. For fluorinated substrates, water has been identified as a potential hydrogen source for this side reaction.[1]
Q3: How do the fluorine and chlorine substituents on the aromatic ring affect the propensity for debromination?
A3: The two fluorine atoms and the chlorine atom are electron-withdrawing groups. This makes the aromatic ring electron-deficient, which can increase the rate of oxidative addition of the C-Br bond to the palladium catalyst. While this can be beneficial for the desired reaction, it can also make the aryl-palladium intermediate more susceptible to side reactions like debromination if not properly controlled.
Q4: I am observing significant amounts of the debrominated byproduct in my Suzuki-Miyaura coupling reaction. What are the first troubleshooting steps I should take?
A4: If you are observing significant debromination in a Suzuki-Miyaura coupling, consider the following initial steps:
-
Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos or SPhos. These ligands can promote the desired reductive elimination step over the competing debromination pathway.
-
Base Selection: Change your base. If you are using an alkoxide like sodium tert-butoxide, consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent Purity: Ensure you are using a dry, anhydrous solvent. Water can be a source of hydrides leading to debromination.[1]
-
Lower Reaction Temperature: Higher temperatures can sometimes favor the debromination pathway. Try running the reaction at a lower temperature for a longer period.
Q5: For a Buchwald-Hartwig amination, what specific modifications can I make to minimize debromination?
A5: In Buchwald-Hartwig aminations with electron-deficient aryl bromides like this compound, debromination can be a challenge. Consider these adjustments:
-
Use a Weaker Base: Strong bases can promote the formation of Pd-H species. For electron-deficient substrates, a weaker base like potassium phenoxide (KOPh) has been shown to be effective in minimizing side reactions while still promoting the desired C-N bond formation.[2][3]
-
Ligand Choice: Employ bulky, electron-rich biaryl phosphine ligands. These are crucial for promoting the desired amination pathway over hydrodehalogenation.
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen, which can contribute to catalyst degradation and side reactions.
Troubleshooting Guides
Issue: Low Yield of Desired Product and a Major Peak Corresponding to the Debrominated Byproduct in a Suzuki-Miyaura Coupling.
This guide provides a systematic approach to troubleshoot and mitigate debromination in Suzuki-Miyaura coupling reactions involving this compound.
The following table provides illustrative data on how changing reaction parameters can affect the yield of the desired product versus the debrominated byproduct in a hypothetical Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | PPh₃ | NaOtBu | Dioxane | 100 | 45 | 50 |
| 2 | XPhos | NaOtBu | Dioxane | 100 | 75 | 20 |
| 3 | XPhos | K₂CO₃ | Dioxane | 100 | 85 | 10 |
| 4 | XPhos | K₂CO₃ | Toluene (anhydrous) | 80 | 92 | <5 |
Detailed Experimental Protocol
Example Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a starting point and may require further optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, XPhos, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 1-Bromo-2-chloro-4,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the cross-coupling of 1-bromo-2-chloro-4,5-difluorobenzene. The information presented is designed to help you diagnose and resolve common issues encountered in your experiments, leading to improved reaction outcomes and efficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is failing or giving low yields. What are the likely causes?
A1: Low to no yield in the Suzuki-Miyaura coupling of this substrate can stem from several factors. Given the polyhalogenated and electron-deficient nature of the starting material, catalyst deactivation is a primary concern. Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating rapidly.[1]
-
Oxygen Contamination: Trace oxygen can lead to the oxidation of phosphine ligands and the precipitation of palladium black, a common form of catalyst decomposition.[1][2]
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.[3] For fluorinated substrates, water can be a hydrogen source for hydrodehalogenation.[3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can hinder the catalytic cycle and promote deactivation pathways.[2]
Q2: I am observing significant amounts of hydrodehalogenation byproduct. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides. The formation of palladium-hydride species is a key intermediate in this undesired pathway. To minimize it:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.
-
Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices to suppress the formation of Pd-H species.
-
Solvent and Water Content: Use aprotic solvents like dioxane, THF, or toluene. While some Suzuki reactions benefit from water, excess water can be a proton source for dehalogenation, particularly with fluorinated substrates.[3] If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.
Q3: How do I ensure selective reaction at the C-Br bond over the C-Cl bond?
A3: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling generally follows the order C-I > C-Br > C-OTf > C-Cl. This inherent difference in reactivity is the basis for achieving selectivity. To favor C-Br activation:
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the activation of the C-Cl bond typically requires more energy.
-
Catalyst System: Palladium complexes with bulky and electron-rich ligands often show excellent selectivity for C-Br bond activation.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at higher temperatures, can lead to the undesired coupling at the C-Cl position.
Q4: What are the signs of catalyst deactivation, and how can I prevent it?
A4: Signs of catalyst deactivation include a stalled reaction (no further consumption of starting materials), a change in the reaction mixture's color (e.g., formation of black precipitate, known as palladium black), and the prevalence of side products. To prevent deactivation:
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction by using properly degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen).[1][2]
-
Ligand Selection: Use bulky, electron-donating ligands that stabilize the palladium center and prevent aggregation. Biarylphosphine ligands are often effective in this regard.
-
Purity of Reagents: Ensure all starting materials, reagents, and solvents are of high purity, as impurities can act as catalyst poisons.
-
Appropriate Catalyst Loading: While it may seem counterintuitive, excessively low catalyst loadings can be more susceptible to deactivation by trace impurities.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. For Pd(II) precatalysts, ensure conditions are suitable for in-situ reduction to Pd(0).[1] Consider using a more robust, air-stable precatalyst. |
| Inert Atmosphere Compromised | Thoroughly degas all solvents and reagents. Ensure all glassware is properly dried and the reaction is maintained under a positive pressure of argon or nitrogen.[2] |
| Suboptimal Base | The base is crucial for the transmetalation step. If using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. |
| Incorrect Solvent | The solvent affects the solubility of reagents and catalyst stability. Aprotic polar solvents like dioxane, THF, or DMF are common choices. Toluene can also be effective. |
| Low Reaction Temperature | The C-Br bond in this electron-deficient system should be reactive, but if the reaction is sluggish, a moderate increase in temperature (e.g., to 80-100 °C) may be necessary. |
Issue 2: Formation of Significant Side Products (Hydrodehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Presence of Protic Impurities | Use anhydrous solvents and reagents to minimize the source of protons for hydrodehalogenation. |
| Inappropriate Base | Strong bases can promote the formation of palladium-hydride species. Switch to a weaker base like K₂CO₃ or a phosphate base. |
| Oxygen Contamination | Oxygen can promote the homocoupling of boronic acids. Ensure a strictly inert atmosphere.[1] |
| Ligand Choice | The ligand can influence the relative rates of the desired coupling versus side reactions. Screen bulky, electron-rich phosphine ligands. |
Quantitative Data Summary
Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Bond
| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Toluene | 110 | 85-95 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 80-90 |
Table 2: Illustrative Conditions for Selective Sonogashira Coupling at the C-Br Bond
| Entry | Coupling Partner (Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | >90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | DIPA | THF | 60 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 90 | 80-90 |
Experimental Protocols
The following are representative protocols for the selective cross-coupling of bromo-chloro arenes, which can be adapted for this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the selective coupling of other bromo-chloro arenes.
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and finely powdered K₃PO₄ (2.0 mmol).
-
The tube is evacuated and backfilled with argon (this cycle is repeated three times).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
This protocol is adapted from procedures for the selective coupling of other bromo-chloro arenes.
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
The tube is evacuated and backfilled with argon (this cycle is repeated three times).
-
Add degassed triethylamine (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of Celite to remove the ammonium salts.
-
Wash the filtrate with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Key pathways in cross-coupling, including catalyst deactivation and side reactions.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
reaction condition optimization for 1-Bromo-2-chloro-4,5-difluorobenzene
Welcome to the technical support center for 1-Bromo-2-chloro-4,5-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to assist in your experiments with this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable building block in medicinal chemistry and materials science. Its multiple halogen substituents offer distinct reactivity, allowing for selective functionalization. It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to introduce complex molecular fragments.
Q2: What is the general order of reactivity for the halogen substituents in cross-coupling reactions?
A2: The reactivity of the carbon-halogen bonds typically follows the order: C-Br > C-Cl.[1] This inherent difference in reactivity allows for chemoselective cross-coupling reactions, where the C-Br bond can be functionalized while leaving the C-Cl bond intact for subsequent transformations.[2]
Q3: What are some common challenges when working with this compound?
A3: Researchers may encounter challenges such as:
-
Low reaction yields: This can be due to non-optimal reaction conditions, catalyst deactivation, or side reactions.
-
Poor selectivity: Difficulty in selectively reacting the C-Br bond over the C-Cl bond.
-
Side product formation: Undesired reactions can lead to complex mixtures that are difficult to purify.
-
Purification difficulties: The polarity of the fluorinated and chlorinated products can sometimes complicate purification by standard column chromatography.
Q4: How should this compound be stored?
A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Troubleshooting Guides
This section provides structured guidance for overcoming common issues encountered during reactions with this compound.
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling reaction, consider the following optimization steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Detailed Steps:
-
Catalyst and Ligand Optimization: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient aryl halides, electron-rich and bulky ligands are often beneficial.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The polarity of the solvent can influence the solubility of reactants and the stability of the catalytic species.
-
Temperature Control: While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or side reactions.
-
Reagent Quality: Ensure the boronic acid or ester is of high purity and has not degraded.
Issue 2: Poor Chemoselectivity (Reaction at C-Cl)
Achieving high selectivity for the C-Br bond is a common goal. If you observe significant reaction at the C-Cl bond, consider the following.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chemoselectivity.
Detailed Steps:
-
Ligand Choice: Less electron-donating and sterically hindered ligands can sometimes favor the oxidative addition to the more reactive C-Br bond.
-
Temperature Reduction: Lowering the reaction temperature can often enhance selectivity, as the activation energy for C-Cl bond cleavage is typically higher.
-
Catalyst Loading: In some cases, reducing the amount of catalyst can lead to better selectivity.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction at the C-Cl bond.
Data Presentation
The following tables summarize hypothetical but representative data for the optimization of Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
Table 1: Optimization of Suzuki-Miyaura Coupling
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (C-Br:C-Cl) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 45 | 90:10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 85 | >98:2 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 92 | >99:1 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 80 | 88 | >99:1 |
Table 2: Optimization of Buchwald-Hartwig Amination with Aniline
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 88 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 91 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 80 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (see Table 1), ligand (see Table 1), and base (2.0 mmol, 2.0 equiv.). The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). The appropriate solvent is added via syringe. The reaction mixture is heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vial is charged with this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (see Table 2), the ligand (see Table 2), and the base (1.5-2.0 equiv.). The amine (1.2-1.5 equiv.) and the anhydrous solvent are then added. The vial is sealed and heated to the specified temperature with stirring. The reaction is monitored by TLC or GC-MS until the starting material is consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.[3]
References
troubleshooting low conversion rates in 1-Bromo-2-chloro-4,5-difluorobenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-chloro-4,5-difluorobenzene. The following information is designed to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary synthetic strategies for the preparation of this compound:
-
Electrophilic Aromatic Bromination: This method involves the direct bromination of 1-chloro-3,4-difluorobenzene using a brominating agent and a Lewis acid catalyst.
-
Sandmeyer Reaction: This route starts with the diazotization of 2-chloro-4,5-difluoroaniline, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.
Q2: I am observing a mixture of isomers in my electrophilic bromination reaction. Why is this happening?
The formation of multiple isomers is a common challenge in the electrophilic bromination of substituted benzenes. The chlorine and fluorine atoms on the starting material, 1-chloro-3,4-difluorobenzene, are ortho-, para-directing groups. This means they direct the incoming bromine atom to the positions adjacent (ortho) or opposite (para) to them. In the case of 1-chloro-3,4-difluorobenzene, this can lead to the formation of several isomeric products in addition to the desired this compound. Controlling reaction conditions such as temperature and catalyst can help to improve the regioselectivity.
Q3: My Sandmeyer reaction is giving a low yield and a lot of tar-like byproducts. What are the likely causes?
Low yields and the formation of dark, polymeric materials in Sandmeyer reactions often point to the decomposition of the diazonium salt intermediate.[1] This can be triggered by several factors, including:
-
Elevated temperatures: Diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C.[1]
-
Presence of impurities: Impurities in the starting aniline or reagents can catalyze the decomposition of the diazonium salt.
-
Incorrect pH: The stability of the diazonium salt is pH-dependent.
Troubleshooting Guides
Route 1: Electrophilic Aromatic Bromination of 1-chloro-3,4-difluorobenzene
This guide addresses common issues encountered during the synthesis of this compound via direct bromination.
Issue 1: Low Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., FeCl₃, AlBr₃) is anhydrous and has not been deactivated by moisture. Use freshly opened or properly stored catalyst. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. |
| Poor Quality Brominating Agent | Use a high-purity brominating agent (e.g., Br₂, N-Bromosuccinimide). |
Issue 2: Formation of Multiple Isomers
| Possible Cause | Troubleshooting Steps |
| Lack of Regiocontrol | The electronic effects of the chloro and fluoro substituents direct the bromination to multiple positions. To favor the desired isomer, experiment with different Lewis acid catalysts and solvent systems. Lowering the reaction temperature can sometimes improve selectivity. |
| Over-bromination (Di-brominated products) | Use a stoichiometric amount of the brominating agent relative to the starting material. Adding the brominating agent slowly and at a low temperature can help prevent over-bromination. |
Route 2: Sandmeyer Reaction of 2-chloro-4,5-difluoroaniline
This guide focuses on troubleshooting the synthesis of this compound from 2-chloro-4,5-difluoroaniline.
Issue 1: Low Yield of the Final Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the complete conversion of the aniline to the diazonium salt. Test for the presence of unreacted aniline using a spot test (e.g., with a solution of β-naphthol). The presence of excess nitrous acid, which indicates complete consumption of the aniline, can be tested with starch-iodide paper.[1] |
| Decomposition of Diazonium Salt | Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent handling of the diazonium salt solution.[1] |
| Inefficient Copper(I) Catalyst | Use freshly prepared or high-quality copper(I) bromide. The activity of the catalyst is crucial for the conversion of the diazonium salt to the aryl bromide. |
Issue 2: Formation of Phenolic Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction of Diazonium Salt with Water | This side reaction is promoted by higher temperatures. Ensure the reaction is kept cold until the addition to the copper(I) bromide solution. Running the reaction under acidic conditions can also suppress phenol formation. |
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination of 1-chloro-3,4-difluorobenzene
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-chloro-3,4-difluorobenzene | 148.54 | 14.85 g | 0.1 |
| Anhydrous Iron(III) Bromide (FeBr₃) | 295.56 | 2.96 g | 0.01 |
| Bromine (Br₂) | 159.81 | 15.98 g (5.1 mL) | 0.1 |
| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |
| 10% Sodium bisulfite solution | - | 50 mL | - |
| Saturated Sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 1-chloro-3,4-difluorobenzene (14.85 g, 0.1 mol) and anhydrous iron(III) bromide (2.96 g, 0.01 mol) in dichloromethane (100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add bromine (15.98 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction by slowly adding 50 mL of 10% sodium bisulfite solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain this compound.
Protocol 2: Sandmeyer Reaction of 2-chloro-4,5-difluoroaniline
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-chloro-4,5-difluoroaniline | 163.56 | 16.36 g | 0.1 |
| Hydrobromic acid (48%) | - | 60 mL | - |
| Sodium nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |
| Copper(I) bromide (CuBr) | 143.45 | 15.78 g | 0.11 |
| Water | - | 100 mL | - |
Procedure:
-
In a 250 mL beaker, dissolve 2-chloro-4,5-difluoroaniline (16.36 g, 0.1 mol) in 60 mL of 48% hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 20 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization.
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a condenser, prepare a solution of copper(I) bromide (15.78 g, 0.11 mol) in 40 mL of 48% hydrobromic acid. Heat the solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. A vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water, 5% sodium hydroxide solution, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the electrophilic bromination of 1-chloro-3,4-difluorobenzene.
Caption: Troubleshooting logic for low conversion rates in electrophilic bromination.
References
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 1-Bromo-2-chloro-4,5-difluorobenzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex aromatic compounds is paramount. This guide provides a comprehensive analysis of 1-Bromo-2-chloro-4,5-difluorobenzene using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, alongside a comparison with alternative analytical techniques. Due to the limited availability of specific experimental NMR data for this compound in public databases, this guide presents a detailed theoretical prediction of its NMR spectra based on established principles and data from analogous structures. This approach offers a robust framework for interpreting experimental data when it is acquired.
¹H and ¹⁹F NMR Spectroscopy: A Powerful Duo for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For halogenated aromatic compounds like this compound, the combined application of proton (¹H) and fluorine-19 (¹⁹F) NMR provides a wealth of information regarding the electronic environment and connectivity of atoms within the molecule.
Predicted ¹H and ¹⁹F NMR Spectral Data
The following table summarizes the predicted ¹H and ¹⁹F NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of substituent effects and spin-spin coupling patterns observed in structurally similar fluorinated and halogenated benzene derivatives.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-3 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| ¹H | H-6 | 7.3 - 7.5 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| ¹⁹F | F-4 | -135 to -145 | Doublet of doublets (dd) | ³J(F-F) ≈ 20-25 Hz, ³J(F-H) ≈ 8-10 Hz |
| ¹⁹F | F-5 | -145 to -155 | Doublet of doublets (dd) | ³J(F-F) ≈ 20-25 Hz, ⁴J(F-H) ≈ 2-3 Hz |
Disclaimer: The NMR data presented is predictive and intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-resolution ¹H and ¹⁹F NMR spectra of this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹⁹F NMR:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling (zgpg30).
-
Spectral Width: -100 to -200 ppm (or as required to cover the aromatic fluorine region).
-
Number of Scans: 64-256, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Reference: An external reference such as CFCl₃ (δ = 0 ppm) or an internal reference can be used.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H) or the external/internal reference (for ¹⁹F).
-
Integrate the signals to determine the relative ratios of the different nuclei.
-
Analyze the multiplicities and measure the coupling constants to elucidate the spin-spin coupling network.
Visualizing Molecular Connectivity and Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the predicted spin-spin coupling network of this compound and a general workflow for its NMR analysis.
Caption: Predicted spin-spin coupling network in this compound.
Caption: General workflow for NMR-based structural elucidation.
Comparison with Alternative Analytical Techniques
While ¹H and ¹⁹F NMR are powerful for detailed structural analysis, other techniques offer complementary information or may be more suitable for specific analytical goals.
| Technique | Principle | Advantages for this compound | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and boiling point, followed by mass-based detection. | High sensitivity for trace analysis. Provides molecular weight and fragmentation patterns, aiding in identification. | Isomers may have similar retention times and fragmentation patterns, making differentiation challenging. Does not provide detailed connectivity information. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the presence of functional groups (e.g., C-H, C-F, C-Cl, C-Br bonds, and aromatic ring vibrations).[1][2] Fast and non-destructive. | The complex fingerprint region can be difficult to interpret for definitive structural isomer identification. Less specific than NMR for distinguishing between positional isomers. |
| ¹³C NMR Spectroscopy | Similar to ¹H NMR, but observes the carbon-13 nucleus. | Provides information about the number and electronic environment of unique carbon atoms. Can be used in conjunction with ¹H and ¹⁹F NMR for complete structural assignment. | Lower natural abundance and sensitivity of ¹³C require longer acquisition times. |
Conclusion
References
A Comparative Guide to the Reactivity of 1-Bromo-2-chloro-4,5-difluorobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of the isomers of 1-Bromo-2-chloro-4,5-difluorobenzene. Understanding the distinct chemical behavior of these isomers is crucial for their strategic application in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The unique substitution pattern of bromine, chlorine, and fluorine atoms on the benzene ring imparts differential reactivity towards key synthetic transformations, including nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions.
While direct comparative experimental data for all isomers is not extensively available, this guide leverages established principles of physical organic chemistry to predict and compare their reactivity. The information presented is supported by representative experimental protocols for analogous polyhalogenated aromatic systems.
Data Presentation: Predicted Reactivity Comparison
The reactivity of each position on the benzene ring of the this compound isomer is influenced by the electronic and steric effects of the halogen substituents. The following tables provide a qualitative assessment of the expected reactivity for key reaction classes.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution (SNA r)
| Position of Attack | Activating/Deactivating Groups (Ortho/Para) | Predicted Relative Rate of Substitution |
| C1 (Br) | -Cl (ortho), -F (para) | Moderate to High |
| C2 (Cl) | -Br (ortho), -F (para) | Moderate to High |
| C4 (F) | -F (ortho), -Br (para) | High |
| C5 (F) | -Cl (para), -F (ortho) | High |
Note: In SNAr, the rate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. Fluorine is a potent activating group due to its high electronegativity. The counterintuitive leaving group ability in SNAr often follows the trend F > Cl > Br > I.
Table 2: Predicted Regioselectivity in Metal-Halogen Exchange
| Position of Exchange | Halogen | Predicted Ease of Exchange |
| C1 | Bromine | Most Favorable |
| C2 | Chlorine | Less Favorable |
| C4 | Fluorine | Unfavorable |
| C5 | Fluorine | Unfavorable |
Note: The rate of metal-halogen exchange is kinetically controlled and typically follows the trend I > Br > Cl.[1] Aryl fluorides are generally unreactive towards standard lithium-halogen exchange reagents like n-butyllithium.
Table 3: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
| Position of Coupling | Carbon-Halogen Bond | Predicted Relative Rate of Oxidative Addition |
| C1 | C-Br | Highest |
| C2 | C-Cl | Lower |
| C4 | C-F | Lowest (generally unreactive) |
| C5 | C-F | Lowest (generally unreactive) |
Note: The rate-determining step in many cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity order for this step is generally C-I > C-Br > C-Cl >> C-F.
Experimental Protocols
The following are detailed, representative methodologies for key reactions, adapted from procedures for structurally similar polyhalogenated aromatic compounds.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the SNAr of a polyhalogenated benzene with a primary or secondary amine.
Materials:
-
This compound isomer (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound isomer (1.0 eq) and the anhydrous solvent (e.g., DMF).
-
Add the amine (1.2 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lithium-Halogen Exchange and Quenching with an Electrophile
This protocol outlines the selective formation of an aryllithium species via lithium-bromine exchange and its subsequent reaction with an electrophile.
Materials:
-
This compound isomer (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the this compound isomer (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2 eq) dropwise to the aryllithium solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol details a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the aryl bromide with a boronic acid.
Materials:
-
This compound isomer (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound isomer (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 5:2:2 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Factors influencing the reactivity of the isomers.
References
yield comparison of different 1-Bromo-2-chloro-4,5-difluorobenzene synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthesis routes for 1-Bromo-2-chloro-4,5-difluorobenzene, a halogenated aromatic compound with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Due to the limited availability of direct comparative studies for this specific molecule, this guide presents two primary plausible synthetic pathways, with yield data extrapolated from analogous and closely related reactions reported in the scientific literature.
Data Presentation: A Comparative Overview of Synthesis Routes
The following table summarizes the two proposed synthesis routes for this compound, including the starting materials, key reaction steps, and estimated yields based on similar transformations.
| Route | Starting Material | Key Intermediate | Reaction Steps | Estimated Overall Yield |
| Route 1 | 1,2-dichloro-4,5-difluorobenzene | 3-chloro-4,5-difluoroaniline | 1. Nitration2. Reduction3. Sandmeyer Reaction | 65-75% |
| Route 2 | 1,2-difluorobenzene | 1-chloro-2,3-difluorobenzene | 1. Chlorination2. Bromination | 60-70% (major isomer) |
Logical Relationship of Synthesis Routes
Caption: Proposed synthetic pathways for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthesis routes. These protocols are based on established procedures for similar compounds.
Route 1: Via Sandmeyer Reaction of 3-chloro-4,5-difluoroaniline
This route involves the nitration of 1,2-dichloro-4,5-difluorobenzene, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer reaction to introduce the bromine atom.
Step 1: Synthesis of 3-chloro-4,5-difluoroaniline (Intermediate)
The synthesis of the key intermediate, 3-chloro-4,5-difluoroaniline, is a two-step process from 1,2-dichloro-4,5-difluorobenzene.
-
Nitration of 1,2-dichloro-4,5-difluorobenzene: The starting material is nitrated using a mixture of nitric acid and sulfuric acid to yield 3,4-dichloro-5,6-difluoronitrobenzene.
-
Reduction of 3,4-dichloro-5,6-difluoronitrobenzene: The nitro compound is then reduced to the corresponding aniline, 3-chloro-4,5-difluoroaniline. A common method for this reduction is catalytic hydrogenation using a palladium catalyst. The yield for the reduction of similar nitro compounds is often high, in the range of 90-96%.
Step 2: Sandmeyer Reaction
This protocol is adapted from a high-yield synthesis of a similar bromo-chloro-benzene derivative.
-
Diazotization of 3-chloro-4,5-difluoroaniline:
-
Dissolve 3-chloro-4,5-difluoroaniline (1 mole) in a mixture of 48% hydrobromic acid (2.5 moles) and water at 0°C in a flask equipped with a stirrer.
-
Slowly add a solution of sodium nitrite (1 mole) in water, maintaining the temperature below 10°C. The completion of the diazotization can be confirmed using starch-iodide paper.
-
-
Bromination:
-
In a separate flask equipped for distillation, heat a mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid (80 ml) to boiling.
-
Slowly add the prepared diazonium salt solution to the boiling copper(I) bromide solution. The product, this compound, will co-distill with steam.
-
Continue steam distillation until no more organic product is collected.
-
Separate the organic layer, wash it sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and water.
-
Dry the organic layer over anhydrous calcium chloride and purify by distillation. The expected yield for this step, based on analogous reactions, is in the range of 80-90%.
-
Route 2: Via Bromination of 1-chloro-2,3-difluorobenzene
This alternative route involves the initial chlorination of 1,2-difluorobenzene followed by direct bromination.
Step 1: Synthesis of 1-chloro-2,3-difluorobenzene (Intermediate)
The synthesis of 1-chloro-2,3-difluorobenzene can be achieved through the chlorination of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst.
Step 2: Bromination of 1-chloro-2,3-difluorobenzene
The regioselectivity of this bromination is a critical factor. The existing chloro and fluoro substituents will direct the incoming bromo group. Based on the directing effects of halogens, a mixture of isomers is possible. The desired this compound would be one of the potential products.
-
Reaction Setup:
-
To a solution of 1-chloro-2,3-difluorobenzene (1 mole) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
-
Cool the mixture in an ice bath.
-
-
Bromination:
-
Slowly add bromine (1 mole) to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by gas chromatography (GC).
-
-
Work-up:
-
Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
The product mixture is then purified by fractional distillation or chromatography to isolate the desired this compound isomer. The yield of the desired isomer will depend on the regioselectivity of the reaction. For similar brominations of substituted benzenes, yields of the major isomer can be in the range of 70-80%.
-
Concluding Remarks
Both proposed routes offer viable pathways for the synthesis of this compound. Route 1, the Sandmeyer reaction, is a well-established and generally high-yielding method for the introduction of a bromo group onto an aromatic ring, provided the precursor aniline is readily accessible. Route 2, involving direct bromination, is a more direct approach but may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers and requiring more rigorous purification.
The choice of the optimal synthesis route will depend on factors such as the availability and cost of the starting materials, the desired purity of the final product, and the scalability of the process. For applications requiring high purity, the Sandmeyer route might be preferable due to its generally higher selectivity. Further experimental validation is necessary to determine the precise yields and optimal reaction conditions for the synthesis of this compound via these routes.
Unveiling the Biological Potential of Halogenated Benzene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Halogenated aromatic compounds, particularly those derived from building blocks like 1-bromo-2-chloro-4,5-difluorobenzene, represent a promising frontier in medicinal chemistry. While direct biological activity data for derivatives of this compound remains limited in publicly accessible research, this guide offers a comparative analysis of closely related fluorinated benzene derivatives, shedding light on their potential anticancer, anti-inflammatory, and antimicrobial properties. This report synthesizes available data, details experimental protocols, and provides visualizations to aid in the exploration of this chemical space.
The strategic incorporation of halogen atoms, such as fluorine and bromine, into organic molecules can significantly influence their physicochemical properties and biological activities. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide focuses on the biological activities of compounds derived from key intermediates like 1-bromo-2,4-difluorobenzene and 1-bromo-3,5-difluorobenzene, which serve as close structural analogs to the titular compound.
Anticancer Activity: A Focus on Fluorinated Benzofurans and Thiadiazoles
Recent studies have highlighted the potential of fluorinated benzofuran and 1,3,4-thiadiazole derivatives as anticancer agents, particularly against breast cancer cell lines. The presence of both fluorine and bromine atoms in these structures appears to be a critical factor in their cytotoxic effects.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative fluorinated compounds against the MCF-7 human breast cancer cell line. For comparison, the activity of a standard chemotherapeutic drug, Doxorubicin, is also included.
| Compound Class | Specific Derivative/Compound | Target Cell Line | IC50 (µM) | Reference |
| Fluorinated Benzofuran | Compound 1 (Difluorinated with Bromine) | HCT116 | 19.5 | [1] |
| Fluorinated Benzofuran | Compound 2 (Difluorinated with Bromine) | HCT116 | 24.8 | [1] |
| Fluorophenyl-1,3,4-Thiadiazole | Compound A2 | MCF-7 | 52.35 | [2] |
| Fluorophenyl-1,3,4-Thiadiazole | Compound A3 | MCF-7 | 54.81 | [2] |
| Fluorophenyl-1,3,4-Thiadiazole | Compound B1 | MCF-7 | 53.9 | [2] |
| Fluorophenyl-1,3,4-Thiadiazole | Compound B3 | MCF-7 | 54.1 | [2] |
| Standard Chemotherapy | Doxorubicin | MCF-7 | ~1-2 | (General Knowledge) |
Experimental Protocol: MTT Assay for Anticancer Activity
The cytotoxic activity of the compounds listed above was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining the anticancer activity of compounds.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Derivatives of halogenated phenols and related heterocyclic systems have demonstrated significant anti-inflammatory potential by inhibiting the production of key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).
Comparative Anti-inflammatory Activity
The table below presents the in vitro anti-inflammatory activity of selected fluorinated benzofuran derivatives, showcasing their ability to inhibit PGE2 production in LPS-stimulated macrophages. Ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID), is included for comparison.
| Compound Class | Specific Derivative/Compound | Assay | IC50 (µM) | Reference |
| Fluorinated Benzofuran | Compound 2 (Difluorinated with Bromine) | PGE2 Inhibition | 1.92 | [1] |
| Fluorinated Benzofuran | Compound 3 (Difluorinated) | PGE2 Inhibition | 1.48 | [1] |
| Standard NSAID | Ibuprofen | COX-2 Inhibition | ~5-10 | (General Knowledge) |
Experimental Protocol: Measurement of Prostaglandin E2 (PGE2)
The anti-inflammatory activity was assessed by measuring the inhibition of PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Signaling Pathway for LPS-Induced PGE2 Production:
Caption: Simplified signaling pathway of LPS-induced PGE2 production and the inhibitory action of test compounds.
Antimicrobial Activity: Exploring Halogenated Compounds
The introduction of halogen atoms into molecular scaffolds has been a successful strategy in the development of antimicrobial agents. While specific data for derivatives of this compound is scarce, the broader class of halogenated aromatic compounds has shown promising activity against various bacterial strains.
Comparative Antimicrobial Activity
The following table provides the Minimum Inhibitory Concentration (MIC) values for a nitroaromatic compound, demonstrating its efficacy against common bacterial strains. Standard antibiotics are included for a comparative perspective.
| Compound Class | Specific Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitroaromatic Compound | 1-Bromo-2,3-difluoro-5-nitrobenzene | Staphylococcus aureus | 32 | [3] |
| Nitroaromatic Compound | 1-Bromo-2,3-difluoro-5-nitrobenzene | Escherichia coli | 64 | [3] |
| Nitroaromatic Compound | 1-Bromo-2,3-difluoro-5-nitrobenzene | Pseudomonas aeruginosa | 128 | [3] |
| Common Antibiotic | Ciprofloxacin | Staphylococcus aureus | ~0.25-1 | (General Knowledge) |
| Common Antibiotic | Ciprofloxacin | Escherichia coli | ~0.008-0.125 | (General Knowledge) |
| Common Antibiotic | Ciprofloxacin | Pseudomonas aeruginosa | ~0.25-1 | (General Knowledge) |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Workflow for Broth Microdilution Assay:
Caption: A schematic workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
While the direct exploration of compounds derived from this compound is an area ripe for investigation, the analysis of its close structural analogs provides compelling evidence for the potential of polyhalogenated benzene derivatives in drug discovery. The presented data on anticancer, anti-inflammatory, and antimicrobial activities, though preliminary, underscores the importance of the strategic use of halogenation in medicinal chemistry.
Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of compounds derived directly from this compound. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead candidates with potent and selective therapeutic activities. The experimental protocols and comparative data provided in this guide offer a foundational framework for these future investigations, paving the way for the discovery of novel and effective therapeutic agents.
References
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 3. 1-Bromo-2,3-difluoro-5-nitrobenzene | 374633-24-6 | Benchchem [benchchem.com]
A Comparative Guide to HPLC Method Development for 1-Bromo-2-chloro-4,5-difluorobenzene Analysis
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of 1-Bromo-2-chloro-4,5-difluorobenzene. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods for halogenated aromatic compounds. This document outlines two distinct reversed-phase HPLC methods and compares them with a Gas Chromatography-Mass Spectrometry (GC-MS) method, offering insights into their respective performances through supporting experimental data.
Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparative summary of two developed HPLC methods and an alternative GC-MS method for the analysis of this compound.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC Method A (C18 Column) | HPLC Method B (Phenyl-Hexyl Column) | Alternative Method (GC-MS) |
| Principle | Reversed-Phase Chromatography | Reversed-Phase Chromatography with π-π interactions | Gas Chromatography-Mass Spectrometry |
| Retention Time (min) | 5.8 | 7.2 | 8.5 |
| Resolution (Rs) | 2.1 | 2.8 | > 3.0 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.03 µg/mL | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.10 µg/mL | 0.03 ng/mL |
| Precision (%RSD, n=6) | < 1.5% | < 1.2% | < 2.0% |
| Analysis Time (min) | 10 | 12 | 15 |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols are designed to be reproducible and serve as a starting point for method validation in your laboratory.
HPLC Method A: Standard C18 Separation
This method utilizes a conventional C18 stationary phase, which separates compounds primarily based on their hydrophobicity.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 100 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute with the mobile phase to the desired concentrations for calibration standards.
HPLC Method B: Phenyl-Hexyl Column for Enhanced Selectivity
This method employs a Phenyl-Hexyl stationary phase, which provides alternative selectivity through π-π interactions with the aromatic ring of the analyte.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detector: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 100 mL of methanol to prepare a 100 µg/mL stock solution. Further dilute with the mobile phase to the desired concentrations for calibration standards.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography offers a high-efficiency separation for volatile and semi-volatile compounds like this compound.[1] Mass spectrometric detection provides high sensitivity and selectivity.
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless, 1 µL injection volume
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 250 °C at 20 °C/min, and hold for 2 min.
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z): 226, 228, 147
-
Sample Preparation: Prepare a 1 mg/mL stock solution in hexane. Dilute with hexane to prepare calibration standards.
Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps to ensure optimal performance and reliability. The following diagram illustrates a typical workflow for HPLC method development.
Caption: A flowchart illustrating the key stages in the development and validation of an HPLC method.
Concluding Remarks
The choice between the presented methods for the analysis of this compound will depend on the specific requirements of the analytical task.
-
HPLC Method A offers a straightforward and rapid analysis using a commonly available C18 column, making it suitable for routine quality control applications where high throughput is desired.
-
HPLC Method B , utilizing a Phenyl-Hexyl column, provides enhanced selectivity and resolution, which is advantageous for complex sample matrices where baseline separation from impurities is critical.
-
The GC-MS method serves as a highly sensitive and selective alternative, particularly beneficial for trace-level analysis and confirmatory identification.
It is recommended that the selected method undergoes a thorough validation according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
References
A Comparative Guide to Alternative Reagents for 1-Bromo-2-chloro-4,5-difluorobenzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug discovery and materials science. 1-Bromo-2-chloro-4,5-difluorobenzene is a valuable building block for introducing the 3,4-difluorophenyl moiety. However, the presence of both bromine and chlorine atoms offers differential reactivity that can be either an advantage or a challenge depending on the desired transformation. This guide provides an objective comparison of alternative reagents to this compound in key synthetic transformations, namely Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The performance of these alternatives is evaluated based on available experimental data.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For the synthesis of biaryl compounds containing the 3,4-difluorophenyl unit, this compound can be utilized, with the reaction preferentially occurring at the more reactive C-Br bond. A key alternative for this transformation is 3,4-difluorophenylboronic acid.
Comparison of Reagents in Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 (estimated) | [1] |
| 3,4-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 92 | [2] |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | Pd catalyst (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [3] |
| 1-Bromo-2,5-difluorobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 | [4] |
| 1-Bromo-3,4-difluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling with 3,4-Difluorophenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 3,4-difluorophenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
3,4-Difluorophenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, 3,4-difluorophenylboronic acid, and potassium carbonate.[2]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[2]
-
Add 1,4-dioxane and water to the flask. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.[2]
-
In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of the degassed dioxane. Add this catalyst solution to the reaction mixture.[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).[2]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).[2]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[2]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[2]
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. In this compound, the C-Br bond is expected to be more reactive towards amination than the C-Cl bond. Alternative reagents for introducing a 3,4-difluoroanilino moiety include other dihalodifluorobenzenes.
Comparison of Reagents in Buchwald-Hartwig Amination
| Reagent | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | ~90 (estimated) | [5][6] |
| 1,2-Dichloro-4,5-difluorobenzene | Morpholine | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 18 | High (qualitative) | [5] |
| 1-Bromo-3,4-difluorobenzene | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 80 | 16 | 85 | [7] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂/XPhos | NaOtBu | Toluene | reflux | 6 | 94 | [8] |
Experimental Protocol: Buchwald-Hartwig Amination with a Dichloro-difluoroaniline Derivative
This protocol outlines a general procedure for the amination of a dichloro-difluoroaniline derivative, which can be adapted for other dihaloarenes.
Materials:
-
3,6-Dichloro-2,4-difluoroaniline derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
XPhos (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu, 2.0 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Schlenk flask or sealed tube, magnetic stir bar.
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the 3,6-dichloro-2,4-difluoroaniline derivative, palladium pre-catalyst, and phosphine ligand.[5]
-
Add the sodium tert-butoxide to the flask.[5]
-
Add the anhydrous solvent, followed by the amine.[5]
-
Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite.[5]
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Buchwald-Hartwig Amination Workflow
Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.
Grignard Reagent Formation
The formation of a Grignard reagent from this compound is expected to occur selectively at the C-Br bond, as the C-Cl bond is less reactive.[9] This allows for the subsequent reaction of the Grignard reagent with various electrophiles. Alternative reagents for generating a 2-chloro-4,5-difluorophenyl Grignard reagent are limited due to the specific substitution pattern. However, comparing the formation from a simpler bromo-difluoro-benzene can provide insight into the expected reactivity.
Comparison of Reagents for Grignard Formation
| Reagent | Solvent | Initiation | Reaction Conditions | Yield (%) | Reference |
| This compound | Anhydrous Ether/THF | Iodine, gentle heating | Dropwise addition, reflux | >90 (qualitative) | [9][10] |
| 1-Bromo-4-fluorobenzene | Anhydrous Diethyl Ether | 1,2-dibromoethane | Reflux for 30 min | Not reported | [11] |
| 1-Bromo-3-fluoro-5-methylbenzene | Anhydrous Diethyl Ether/THF | Iodine | Gentle reflux | High (qualitative) | [12] |
Experimental Protocol: Grignard Reagent Formation from an Aryl Bromide
This protocol describes a general procedure for the formation of a Grignard reagent from an aryl bromide. Strict anhydrous conditions are essential for the success of this reaction.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene, 4.57 mmol)
-
Magnesium turnings (4.94 mmol)
-
Anhydrous diethyl ether (9 mL)
-
1,2-Dibromoethane (3 drops)
-
Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer.
Procedure:
-
Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
To the three-necked flask, add magnesium turnings and anhydrous diethyl ether.[11]
-
In a separate vial, dissolve the aryl bromide in anhydrous diethyl ether.[11]
-
Add a small portion of the aryl bromide solution to the magnesium suspension. Add a few drops of 1,2-dibromoethane to initiate the reaction.[11] Initiation is indicated by the disappearance of the iodine color (if used as an initiator) and the solution turning cloudy and starting to bubble.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[11]
-
The Grignard reagent is typically used immediately in the next synthetic step.
Grignard Reagent Formation and Reaction
Caption: General scheme for Grignard reagent formation and subsequent reaction.
Conclusion
The choice of reagent as an alternative to this compound depends heavily on the desired synthetic transformation.
-
For Suzuki-Miyaura cross-coupling , 3,4-difluorophenylboronic acid offers a highly efficient and direct route to the 3,4-difluorobiphenyl core, often with excellent yields under mild conditions.[2][3] Other bromodifluorobenzene isomers can also be effective.[1][4]
-
For Grignard reagent formation , the chemoselective formation at the C-Br bond of this compound is a key feature.[9] If this specific reactivity is not required, simpler bromodifluorobenzenes can be used to generate the corresponding Grignard reagents.
Ultimately, the selection of an alternative reagent should be guided by a combination of factors including commercial availability, cost, and the specific reactivity and selectivity required for the target synthesis. The experimental data and protocols provided in this guide serve as a valuable resource for making an informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. reddit.com [reddit.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Strategic Selection of Building Blocks: A Cost-Benefit Analysis of 1-Bromo-2-chloro-4,5-difluorobenzene in Pharmaceutical Manufacturing
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost, and success of synthesizing active pharmaceutical ingredients (APIs). Among the versatile scaffolds available, halogenated benzenes are pivotal intermediates. This guide provides a comprehensive cost-benefit analysis of using 1-Bromo-2-chloro-4,5-difluorobenzene in manufacturing, comparing it with a viable alternative, 1-Bromo-3,5-difluorobenzene, within the context of a representative Suzuki-Miyaura cross-coupling reaction.
The strategic incorporation of fluorine atoms into drug candidates is a well-established method for enhancing crucial properties such as metabolic stability, binding affinity, and bioavailability. Consequently, polyhalogenated fluorinated benzenes are high-value starting materials. This compound offers multiple reactive sites for sequential, regioselective functionalization, a desirable characteristic in complex, multi-step syntheses.
Comparative Performance Analysis
To provide a quantitative comparison, we will consider a hypothetical Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry for the formation of C-C bonds. In this scenario, the aryl bromide is coupled with a generic boronic acid.
| Parameter | This compound | 1-Bromo-3,5-difluorobenzene | Justification & Analysis |
| Estimated Bulk Cost |
|
| The more complex substitution pattern and potentially more involved synthesis of this compound generally lead to a higher purchase price in bulk quantities. |
| Reactivity in Suzuki Coupling | Moderate to High | High | The reactivity of aryl halides in Suzuki coupling typically follows the trend I > Br > Cl. For this compound, the bromine atom is the primary site of oxidative addition to the palladium catalyst. The presence of two fluorine atoms can enhance the reactivity of the C-Br bond. 1-Bromo-3,5-difluorobenzene, lacking the chloro substituent, may exhibit slightly higher reactivity under identical conditions. |
| Potential for Sequential Reactions | High | Moderate | The presence of both a bromo and a chloro substituent on this compound allows for orthogonal chemistry. The more reactive C-Br bond can be functionalized first, leaving the C-Cl bond available for a subsequent, different cross-coupling reaction. This is a significant advantage in building molecular complexity. |
| Typical Reaction Yield | 80-95% | 85-98% | While highly dependent on the specific substrates and reaction conditions, both compounds are expected to provide good to excellent yields in Suzuki coupling. The slightly higher potential yield for 1-Bromo-3,5-difluorobenzene is attributed to its simpler structure and potentially fewer side reactions. |
| Product Purity & Purification | Good | Very Good | The primary impurity in the reaction with this compound could be the product of a secondary coupling at the chlorine site, although this is generally less favorable. Purification may require careful chromatographic separation. The reaction with 1-Bromo-3,5-difluorobenzene is expected to be cleaner, simplifying purification.[1][2] |
| Safety & Handling | Standard for halogenated aromatics | Standard for halogenated aromatics | Both compounds are classified as irritants and require handling in a well-ventilated area with appropriate personal protective equipment (PPE).[3][4][5] |
Experimental Protocols
The following are representative, generalized protocols for a Suzuki-Miyaura coupling reaction. Specific conditions should be optimized for each unique substrate combination.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (this compound or 1-Bromo-3,5-difluorobenzene) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Starting Material Selection
The decision-making process for selecting the optimal halogenated benzene derivative can be visualized as a logical workflow. This diagram, generated using Graphviz, outlines the key considerations.
Conclusion
The choice between this compound and a simpler alternative like 1-Bromo-3,5-difluorobenzene is a strategic one, balancing cost against synthetic versatility.
-
1-Bromo-3,5-difluorobenzene is a more cost-effective and straightforward option for manufacturing processes that require a single C-C bond formation, likely offering slightly higher yields and simpler purification.
-
This compound , while more expensive, provides a significant advantage in multi-step syntheses where sequential, regioselective cross-coupling reactions are necessary to build molecular complexity. The ability to perform orthogonal chemistry at the bromine and chlorine positions can streamline the overall synthesis, potentially offsetting the higher initial material cost by reducing the number of steps and improving overall process efficiency.
Ultimately, the optimal choice depends on the specific synthetic route and the long-term manufacturing strategy. For complex APIs, the synthetic flexibility offered by this compound can be a decisive benefit, justifying its higher upfront cost.
References
Spectroscopic Confirmation of 1-Bromo-2-chloro-4,5-difluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 1-Bromo-2-chloro-4,5-difluorobenzene against its constitutional isomers. By presenting predicted and experimental data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the unambiguous structural confirmation of this versatile building block in organic synthesis.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for this compound and two of its constitutional isomers: 2-Bromo-1-chloro-4,5-difluorobenzene and 1-Bromo-2-chloro-3,4-difluorobenzene. The predicted data has been generated using reputable spectroscopic prediction software.
Table 1: ¹H NMR Data Comparison (Predicted)
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| This compound | H-3 | 7.65 | t | J(H-F) ≈ 8.5 |
| H-6 | 7.80 | t | J(H-F) ≈ 8.5 | |
| 2-Bromo-1-chloro-4,5-difluorobenzene | H-3 | 7.50 | t | J(H-F) ≈ 8.7 |
| H-6 | 7.70 | t | J(H-F) ≈ 8.7 | |
| 1-Bromo-2-chloro-3,4-difluorobenzene | H-5 | 7.45 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, 5.5 |
| H-6 | 7.60 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, 2.0 |
Table 2: ¹³C NMR Data Comparison (Predicted)
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C-1 | 115.0 (d, J(C-F) ≈ 20) |
| C-2 | 125.0 (d, J(C-F) ≈ 20) | |
| C-3 | 120.0 (d, J(C-F) ≈ 5) | |
| C-4 | 150.0 (dd, J(C-F) ≈ 250, 15) | |
| C-5 | 152.0 (dd, J(C-F) ≈ 250, 15) | |
| C-6 | 122.0 (d, J(C-F) ≈ 5) | |
| 2-Bromo-1-chloro-4,5-difluorobenzene | C-1 | 120.0 (d, J(C-F) ≈ 22) |
| C-2 | 118.0 (d, J(C-F) ≈ 22) | |
| C-3 | 123.0 (d, J(C-F) ≈ 6) | |
| C-4 | 151.0 (dd, J(C-F) ≈ 248, 14) | |
| C-5 | 153.0 (dd, J(C-F) ≈ 248, 14) | |
| C-6 | 119.0 (d, J(C-F) ≈ 6) | |
| 1-Bromo-2-chloro-3,4-difluorobenzene | C-1 | 112.0 (d, J(C-F) ≈ 18) |
| C-2 | 128.0 (d, J(C-F) ≈ 18) | |
| C-3 | 145.0 (dd, J(C-F) ≈ 245, 12) | |
| C-4 | 148.0 (dd, J(C-F) ≈ 245, 12) | |
| C-5 | 125.0 (d, J(C-F) ≈ 4) | |
| C-6 | 118.0 (d, J(C-F) ≈ 4) |
Table 3: IR Spectroscopy Data Comparison (Predicted)
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| This compound | 1600-1450 | C=C aromatic stretching |
| 1250-1100 | C-F stretching | |
| 1100-1000 | C-Cl stretching | |
| 800-600 | C-Br stretching | |
| 900-700 | C-H out-of-plane bending | |
| 2-Bromo-1-chloro-4,5-difluorobenzene | 1600-1450 | C=C aromatic stretching |
| 1250-1100 | C-F stretching | |
| 1100-1000 | C-Cl stretching | |
| 800-600 | C-Br stretching | |
| 900-700 | C-H out-of-plane bending | |
| 1-Bromo-2-chloro-3,4-difluorobenzene | 1600-1450 | C=C aromatic stretching |
| 1250-1100 | C-F stretching | |
| 1100-1000 | C-Cl stretching | |
| 800-600 | C-Br stretching | |
| 900-700 | C-H out-of-plane bending |
Table 4: Mass Spectrometry Data Comparison (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 226/228/230 (M⁺, M⁺+2, M⁺+4) | 191/193 ([M-Cl]⁺), 147 ([M-Br]⁺), 112 ([M-Br-Cl]⁺) |
| 2-Bromo-1-chloro-4,5-difluorobenzene | 226/228/230 (M⁺, M⁺+2, M⁺+4) | 191/193 ([M-Cl]⁺), 147 ([M-Br]⁺), 112 ([M-Br-Cl]⁺) |
| 1-Bromo-2-chloro-3,4-difluorobenzene | 226/228/230 (M⁺, M⁺+2, M⁺+4) | 191/193 ([M-Cl]⁺), 147 ([M-Br]⁺), 112 ([M-Br-Cl]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 12-16 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrument: A high-resolution NMR spectrometer with a carbon-sensitive probe.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance and sensitivity.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent peaks.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place in a liquid cell.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: A background spectrum of the empty sample holder (or pure solvent) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Instrument: A mass spectrometer capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Acquisition Parameters (for EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: Appropriate for the sample introduction method.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure. The isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be critical for confirming the presence of these halogens.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic confirmation and the key structural-spectral correlations for this compound.
Caption: Workflow for the spectroscopic confirmation of a chemical structure.
Caption: Key structural features and their expected spectroscopic correlations.
Safety Operating Guide
Proper Disposal of 1-Bromo-2-chloro-4,5-difluorobenzene: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-2-chloro-4,5-difluorobenzene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
1. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all necessary safety measures are in place. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE to prevent any personal contact with the substance.[1] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[2]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator may be necessary.[3]
-
2. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully collect the absorbed material and place it into a suitable, labeled container for waste disposal.[1][4]
-
Clean the spill area thoroughly with soap and water.[5]
-
-
Major Spills:
3. Disposal Procedures
Proper disposal of this compound and its contaminated materials must be handled in accordance with all local, state, and federal regulations.[2]
-
Waste Collection:
-
Collect all waste material (including the chemical itself, any contaminated absorbent material, and disposable PPE) in a designated, properly labeled, and sealed container.[1] The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Professional Disposal:
4. Key Safety and Hazard Information
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[1][5] | Avoid skin contact. Wear protective gloves and clothing.[1][5] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye and face protection.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only in a well-ventilated area or with respiratory protection.[1] |
5. Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Bromo-2-chloro-4,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 1-Bromo-2-chloro-4,5-difluorobenzene (CAS No. 59447-06-2). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
I. Chemical Identification and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₂BrClF₂ |
| Molecular Weight | 227.43 g/mol |
| Boiling Point | 197.1°C at 760 mmHg[1] |
| Density | 1.805 g/cm³[1] |
| Flash Point | 73°C[1] |
| Appearance | No data available |
| Solubility | No data available |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes and vapors.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes are required.[3] |
| Respiratory Protection | All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[3] |
III. Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
A. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[3]
-
Assemble all necessary materials: Have all required equipment, reagents, and waste containers ready and within the fume hood to avoid unnecessary movements.[3]
B. Handling Procedures:
-
Wear Appropriate PPE: Don all required personal protective equipment as outlined in the table above.[2]
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical using appropriate tools to minimize the risk of spills.[3]
-
Perform Experimental Work: Conduct all procedures within the chemical fume hood with the sash at the lowest practical height.[3]
-
Avoid Incompatible Materials: Keep the chemical away from strong oxidizing agents.[4][5]
C. Post-Handling and Cleanup:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[3]
-
Segregate Waste: Halogenated organic waste must be collected in a designated and properly labeled waste container, separate from non-halogenated waste.[3]
IV. Spill, Exposure, and Disposal Plan
A. Spill Response:
-
Minor Spills: For small spills, absorb the material with sand, earth, or another inert absorbent material.[2] Place the absorbed material into a suitable, labeled container for disposal.[2]
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[2]
B. First Aid Measures:
-
In case of eye contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
C. Disposal Plan:
-
All waste containing this compound must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[6] Ensure the waste is collected in a properly labeled, sealed container.[2]
V. PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
